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  • Product: 1-Dodecyl-4-phenoxybenzene
  • CAS: 55191-60-1

Core Science & Biosynthesis

Foundational

molecular structure and weight of 1-Dodecyl-4-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Dodecyl-4-phenoxybenzene, a diaryl ether with significant potential in materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Dodecyl-4-phenoxybenzene, a diaryl ether with significant potential in materials science and medicinal chemistry. The document details its molecular structure, physicochemical properties, established synthesis protocols, and known applications. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for professionals engaged in the research and development of novel chemical entities.

Introduction: Understanding 1-Dodecyl-4-phenoxybenzene

1-Dodecyl-4-phenoxybenzene belongs to the alkyl aryl ether class of organic compounds, which are noted for their industrial significance in fragrances, pharmaceuticals, and advanced materials.[1] Its structure is characterized by a diphenyl ether core (a phenoxybenzene group) appended with a long, twelve-carbon alkyl chain (dodecyl group). This amphiphilic architecture, combining a flexible, hydrophobic alkyl tail with a more rigid, aromatic headgroup, imparts unique properties that make it a molecule of interest for various applications, including as a potential surfactant and an intermediate in the synthesis of more complex molecules.[2]

Molecular Structure and Physicochemical Properties

The molecular identity of 1-Dodecyl-4-phenoxybenzene is defined by its specific arrangement of atoms and the resulting physical and chemical characteristics.

Structural Analysis

The molecule consists of a phenoxybenzene moiety where the dodecyl group is attached at the para-position (position 4) of one of the phenyl rings. The key structural features include:

  • Dodecyl Chain (C12H25): A long, nonpolar alkyl chain that confers significant hydrophobicity.

  • Aromatic Rings: Two phenyl rings connected by an ether linkage, providing a rigid, electron-rich core susceptible to electrophilic aromatic substitution.[2]

  • Ether Linkage (-O-): Connects the two phenyl rings, influencing the overall geometry and electronic properties of the molecule.

The molecular formula is C24H34O.[3][4] This composition results in a molecular weight of approximately 338.53 g/mol .[3][4]

Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are crucial for designing experimental conditions, predicting behavior in various solvents, and ensuring safe handling.

PropertyValueSource
IUPAC Name 1-Dodecyl-4-phenoxybenzene-
Synonyms 4-Dodecylphenylphenyl ether[3]
CAS Number 55191-60-1[3][4]
Molecular Formula C24H34O[3][4]
Molecular Weight 338.53 g/mol [3][4]
Predicted Boiling Point 436.3 ± 24.0 °C[3]
Predicted Density 0.945 ± 0.06 g/cm³[3]
Predicted LogP 7.942[4]
Predicted Water Solubility Log10WS = -8.09 mol/L[4]

Note: Many physical properties for this specific compound are computationally predicted and should be confirmed experimentally for critical applications.

Synthesis and Characterization

The synthesis of 1-Dodecyl-4-phenoxybenzene is most commonly achieved via the Williamson ether synthesis, a robust and well-established method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

Synthetic Pathway

The primary route involves the reaction of 4-phenoxyphenol with a dodecyl halide, such as 1-bromododecane, in the presence of a weak base.

Reaction Scheme: 4-phenoxyphenol + 1-bromododecane --(Base, Solvent)--> 1-Dodecyl-4-phenoxybenzene + Salt

  • Causality of Reagents:

    • 4-phenoxyphenol: Provides the core phenoxybenzene structure and the nucleophilic hydroxyl group.

    • 1-bromododecane: Acts as the electrophile, delivering the twelve-carbon alkyl chain. Bromine is an excellent leaving group, facilitating the SN2 reaction.

    • Base (e.g., K2CO3, NaH): The base is critical for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Potassium carbonate (K2CO3) is often preferred as it is inexpensive, moderately basic, and easily removed during workup.

    • Solvent (e.g., Acetone, DMF, 2-butanone): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 mechanism without interfering with the nucleophile. 2-butanone is effective for similar alkylations.[5]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization reactants 1. Combine Reactants (4-phenoxyphenol, 1-bromododecane, K2CO3, 2-butanone) reflux 2. Reflux Reaction (e.g., 24 hours) reactants->reflux Heat filter 3. Cool & Filter (Remove K2CO3) reflux->filter evaporate 4. Evaporate Solvent (Rotary Evaporator) filter->evaporate extract 5. Liquid-Liquid Extraction (e.g., EtOAc/Water) evaporate->extract dry 6. Dry Organic Layer (e.g., Na2SO4) extract->dry purify 7. Column Chromatography (Silica Gel) dry->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr product Final Product: 1-Dodecyl-4-phenoxybenzene nmr->product ms Mass Spectrometry ms->product

Caption: Workflow for the synthesis and purification of 1-Dodecyl-4-phenoxybenzene.

Detailed Synthesis Protocol

This protocol is a self-validating system. Successful synthesis will be confirmed by characterization (e.g., NMR, MS) that matches the expected structure, and purity will be assessed via chromatography (e.g., TLC, GC-MS).

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-phenoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable volume of 2-butanone to form a stirrable suspension.

  • Addition of Alkyl Halide: Add 1-bromododecane (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-phenoxyphenol spot.

  • Workup: After cooling to room temperature, filter the solid potassium carbonate and wash it with a small amount of solvent (2-butanone or ethyl acetate).

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate and wash sequentially with water and brine. This step removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 1-Dodecyl-4-phenoxybenzene.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic peaks for the aromatic protons (typically in the δ 6.8-7.4 ppm range), the aliphatic protons of the dodecyl chain (a triplet for the terminal methyl group around δ 0.9 ppm, and multiplets for the methylene groups between δ 1.2-1.8 ppm), and a triplet for the methylene group attached to the oxygen (Ar-O-CH2-) further downfield.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 338.53 g/mol .

Applications and Research Significance

The unique bifunctional nature of 1-Dodecyl-4-phenoxybenzene makes it a valuable molecule in several fields.

  • Materials Science: Long-chain alkyl aryl ethers are precursors and key components in the synthesis of liquid crystals.[5] The combination of the rigid aromatic core and the flexible alkyl chain can promote the formation of mesophases, which are essential for display technologies.

  • Surfactants and Lubricants: The hydrophobic dodecyl tail and the polar ether-aromatic head suggest potential utility as a non-ionic surfactant or as an additive in lubricant formulations.

  • Pharmaceutical and Medicinal Chemistry: The diphenyl ether scaffold is present in numerous biologically active compounds.[1] The dodecyl chain can enhance membrane permeability, making this structure a potential starting point for designing drug candidates or probes where lipid solubility is crucial.[2] While research on the specific biological activity of 1-Dodecyl-4-phenoxybenzene is limited, structurally related phenoxy derivatives have been investigated for antimicrobial properties.[2]

Safety and Handling

As with any chemical, proper safety precautions should be observed. It is recommended to handle 1-Dodecyl-4-phenoxybenzene in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for specific handling, storage, and disposal information.

Conclusion

1-Dodecyl-4-phenoxybenzene is a well-defined organic compound with a molecular structure that lends itself to applications in materials science and as a synthetic intermediate. Its preparation via Williamson ether synthesis is straightforward and high-yielding. The physicochemical properties, driven by its amphiphilic character, provide a foundation for its use in liquid crystals, surfactants, and potentially in the development of novel bioactive agents. This guide provides the foundational knowledge for scientists to confidently incorporate this molecule into their research and development programs.

References

  • ChemBK. (2023). 1-Dodecyl-4-phenoxybenzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-phenoxy-4-dodecyl- (CAS 55191-60-1). Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Bis(4-aminophenoxy)benzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Diphenyl ether. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS. Retrieved from [Link]

  • Muhammad, S. K., et al. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC - NIH. Retrieved from [Link]

  • LookChem. (n.d.). Ether, dodecyl phenyl. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Iodo-4-phenoxybenzene | CAS#:2974-94-9. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenoxybenzene-1,2-diol. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, isododecylphenoxy-. Retrieved from [Link]

  • Low, C. M. R. (n.d.). Alkyl aryl ethers occur widely and hold great industrial significance. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of m-phenoxybenzaldehyde.
  • Google Patents. (n.d.). Process for the production of phenyl-alkyl ethers.
  • Taylor & Francis. (2003). Alkoxy group – Knowledge and References. Retrieved from [Link]

  • PubMed Central. (n.d.). Highly selective α-aryloxyalkyl C–H functionalisation of aryl alkyl ethers. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Diphenoxybenzene. Retrieved from [Link]

Sources

Exploratory

thermal oxidative stability of alkyl diphenyl ethers

An In-Depth Technical Guide to the Thermal Oxidative Stability of Alkyl Diphenyl Ethers For Researchers, Scientists, and Drug Development Professionals Abstract Alkyl diphenyl ethers (ADEs) are a class of synthetic fluid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Oxidative Stability of Alkyl Diphenyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkyl diphenyl ethers (ADEs) are a class of synthetic fluids prized for their exceptional thermal stability, making them indispensable in high-temperature applications such as specialized lubricants, heat transfer fluids, and high-performance hydraulic systems. Their utility, however, is ultimately defined by their resistance to degradation under the dual stresses of heat and oxygen. This guide provides a comprehensive exploration of the thermal oxidative stability of ADEs, delving into the fundamental mechanisms of their degradation, the critical factors that influence their stability, and the advanced analytical techniques used for their evaluation. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a self-validating framework for researchers and developers working with these high-performance materials.

The Molecular Basis of Stability: Understanding the Alkyl Diphenyl Ether Structure

The remarkable stability of alkyl diphenyl ethers originates from the inherent strength of the aromatic C-O-C ether linkage and the two phenyl rings. The diphenyl ether core is exceptionally robust, capable of withstanding high temperatures. The introduction of alkyl chains, typically through a Friedel-Crafts alkylation process, modifies the physical properties of the fluid, such as viscosity and pour point, to suit specific applications.[1][2]

However, it is these very alkyl groups that often represent the primary sites for oxidative attack. The stability of an ADE is therefore a delicate balance between the robust diphenyl ether backbone and the more susceptible alkyl substituents. The nature of these alkyl groups—their length, degree of branching, and the position of their attachment to the phenyl rings—profoundly impacts the overall stability of the molecule.

Mechanisms of Degradation: A Tale of Two Pathways

The degradation of alkyl diphenyl ethers under operational stress is not a single event but a complex interplay of two primary chemical pathways: thermal degradation (pyrolysis) and oxidative degradation (autoxidation).

Thermal Degradation (Pyrolysis)

In the absence of oxygen, at sufficiently high temperatures, the energy supplied can directly cause the scission of covalent bonds. While the diphenyl ether bond is highly resistant, the weaker C-C and C-H bonds within the alkyl chains can break, leading to the formation of smaller, more volatile fragments. This process, known as thermal cracking, can alter the fluid's viscosity and volatility.[3]

Oxidative Degradation (Autoxidation)

Oxidation is the more common and aggressive degradation pathway in real-world applications where air is present.[4] It is a self-catalyzing, free-radical chain reaction that proceeds in three distinct stages: initiation, propagation, and termination.[5]

  • Initiation: The process begins when an initiator (like heat, light, or metal ions) abstracts a hydrogen atom from the alkyl chain, forming a carbon-centered alkyl radical (R•).

  • Propagation: This highly reactive alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). The peroxy radical then abstracts a hydrogen atom from another ADE molecule, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.

  • Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical species.

The hydroperoxides (ROOH) formed during propagation are unstable at high temperatures and decompose into highly reactive hydroxyl (•OH) and alkoxy (RO•) radicals, which initiate new oxidation chains, accelerating the degradation process. This cascade of reactions leads to the formation of polar organic compounds such as alcohols, ketones, and carboxylic acids, which can culminate in polymerization, sludge formation, and an increase in fluid viscosity.[6]

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination cluster_3 Deleterious Products RH Alkyl Diphenyl Ether (RH) R_rad Alkyl Radical (R•) RH->R_rad H• abstraction R_rad_prop Alkyl Radical (R•) R_rad->R_rad_prop Initiator Heat, Light, Metal Ions Initiator->RH O2 Oxygen (O₂) ROO_rad Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO_rad->ROOH + RH R_rad2 New Alkyl Radical (R•) ROOH->R_rad2 Propagates Chain ROOH_decomp Hydroperoxide (ROOH) ROOH->ROOH_decomp R_rad2->R_rad_prop R_rad_prop->ROO_rad + O₂ RH_prop Another ADE (RH) Stable Stable Products Rad1 Radical Rad1->Stable Rad2 Radical Rad2->Stable Acids Acids, Ketones Sludge Sludge, Varnish Acids->Sludge Polymerization ROOH_decomp->Acids

Figure 1: Autoxidation Free-Radical Chain Reaction.

Enhancing Stability: The Critical Role of Antioxidants

To counteract oxidative degradation, antioxidant additives are incorporated into ADE formulations. These molecules function by interrupting the free-radical chain reaction, thereby extending the useful life of the fluid. The two primary classes of antioxidants used for high-temperature applications are hindered phenols and aromatic amines.[7][8]

  • Hindered Phenols: These act as radical scavengers by donating a hydrogen atom from their hydroxyl (-OH) group to a peroxy radical (ROO•), neutralizing it and forming a stable phenoxy radical that does not propagate the chain. They are most effective at lower to moderate temperatures.

  • Aromatic Amines (e.g., Alkylated Diphenylamines, ADPAs): These are also radical scavengers, donating a hydrogen atom from the N-H group.[8][9] ADPA-type antioxidants are particularly effective at high temperatures and are a mainstay for stabilizing high-performance synthetic lubricants.[9] Phenyl-α-naphthylamine (PAN) is another example that has shown significant improvement in the thermal stability of lubricants.[5]

G Antioxidants interrupt the propagation cycle by neutralizing peroxy radicals. cluster_0 Oxidation Cycle cluster_1 Antioxidant Intervention R_rad Alkyl Radical (R•) ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O₂ ROO_rad->R_rad + RH - ROOH Amine Aromatic Amine (AmH) ROO_rad->Amine Phenol Hindered Phenol (PhOH) ROO_rad->Phenol Stable_Am Stable Amine Radical (Am•) Amine->Stable_Am Donates H• Stable_Ph Stable Phenoxy Radical (PhO•) Phenol->Stable_Ph Donates H•

Figure 2: Mechanism of Radical Scavenging Antioxidants.

Experimental Evaluation of Thermal Oxidative Stability

A multi-faceted approach is required to accurately characterize the stability of an ADE formulation. No single test can provide a complete picture; therefore, a suite of analytical techniques is employed to assess different aspects of degradation.

G Start ADE Formulation TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC BulkOx Bulk Oxidation Test Start->BulkOx TGA_Result Thermal Stability (Decomposition Temp) TGA->TGA_Result DSC_Result Oxidative Stability (Oxidation Induction Time) DSC->DSC_Result BulkOx_Result Performance Simulation (Viscosity, TAN, Sludge) BulkOx->BulkOx_Result Final Comprehensive Stability Profile TGA_Result->Final DSC_Result->Final BulkOx_Result->Final

Figure 3: Workflow for Comprehensive Stability Assessment.
Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the inherent thermal stability of the fluid by measuring its weight loss as a function of temperature in an inert atmosphere.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified standards.

  • Sample Preparation: Place a precise amount of the ADE sample (typically 5-10 mg) into a clean, tared TGA pan (e.g., platinum or alumina).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50-100 mL/min) to eliminate oxidative effects.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the sample weight as a function of temperature. The onset temperature of decomposition, often defined as the temperature at which 5% weight loss occurs (Td₅), is a key metric for thermal stability.

Protocol: Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT)

Objective: To determine the oxidative stability of the fluid by measuring the time it takes for the onset of the exothermic oxidation reaction at a constant high temperature in a pure oxygen atmosphere. A longer OIT indicates higher stability.[10]

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and heat flow using an indium standard.

  • Sample Preparation: Place a small, precise amount of the ADE sample (typically 2-3 mg) into an open aluminum pan.

  • Temperature Program:

    • Heat the sample under an inert nitrogen atmosphere to the desired isothermal test temperature (e.g., 200 °C).

    • Once the temperature has stabilized, switch the purge gas from nitrogen to pure oxygen at a constant flow rate (e.g., 50 mL/min).

  • Data Acquisition: Record the heat flow signal as a function of time.

  • Data Analysis: The OIT is the time elapsed from the introduction of oxygen until the onset of the sharp exothermic peak, which signifies the start of rapid oxidation.

Protocol: Bulk Oxidation and Corrosion Test (e.g., ASTM D4310)

Objective: To simulate the aging process under more realistic conditions and evaluate the change in the fluid's physical and chemical properties.

Methodology:

  • Initial Analysis: Measure the initial properties of the ADE fluid, including viscosity, Total Acid Number (TAN), and color.

  • Apparatus Setup: Place a known volume of the fluid in a glass test tube. Introduce a metal catalyst coil (e.g., copper and steel) to simulate contact with machinery components.

  • Aging Conditions: Place the tube in a heating block maintained at a constant high temperature (e.g., 150-175 °C). Bubble a controlled flow of dry air through the fluid for a specified duration (e.g., 1000 hours).

  • Post-Aging Analysis: After the test duration, remove the sample and analyze it for:

    • Viscosity Change: An increase indicates polymerization and oil thickening.

    • Total Acid Number (TAN) Increase: An increase signifies the formation of acidic degradation products.

    • Sludge and Varnish Formation: Visually inspect the glassware and catalyst coil for deposits.

    • FTIR Spectroscopy: Look for the growth of a carbonyl (C=O) peak around 1700-1750 cm⁻¹, indicative of oxidation products.

Data Interpretation: A Comparative Analysis

Synthesizing data from multiple analytical techniques provides a robust understanding of a formulation's performance.

PropertyMethodUnstabilized ADEADE + Hindered PhenolADE + Aromatic Amine
Thermal Stability
5% Weight Loss Temp. (TGA, °C)TGA~380~380~385
Oxidative Stability
OIT @ 200 °C (min)DSC52560
Bulk Oxidation Performance
Viscosity Increase (%)Bulk Test+150%+40%+15%
TAN Increase (mg KOH/g)Bulk Test+5.0+1.5+0.5
Sludge Rating (1-10, 10=clean)Bulk Test379

Analysis of Table:

  • TGA data shows that antioxidants have a minimal effect on the inherent thermal stability of the base fluid, which is primarily a function of its covalent bond strengths.

  • DSC results clearly demonstrate the efficacy of antioxidants in delaying the onset of oxidation. The aromatic amine provides significantly greater protection at high temperatures compared to the hindered phenol.

  • Bulk oxidation data confirms the DSC findings in a long-term test. The amine-stabilized fluid shows superior resistance to viscosity increase, acid formation, and sludge deposition, indicating a longer and more reliable service life.

Conclusion

The is a cornerstone of their performance in demanding applications. A thorough understanding of the interplay between their molecular structure, the mechanisms of thermal and oxidative degradation, and the protective action of antioxidants is essential for developing robust and reliable fluids. By employing a systematic and multi-technique analytical approach—combining TGA for thermal limits, DSC (OIT) for oxidative resistance, and bulk oxidation tests for performance simulation—researchers can effectively validate formulations, predict service life, and engineer next-generation high-performance fluids with confidence.

References

  • ResearchGate. Thermal and oxidative stability of fluorinated alkyl aryl ethers. Available from: [Link]

  • astronomical review. Thermal Oxidation Stability of Lubricating Greases. (2020). Available from: [Link]

  • Google Patents. CN1915969A - Method for synthesizing alkyl diphenyl ether sulfonate.
  • MDPI. Chemical Characteristics and Thermal Oxidative Stability of Novel Cold-Pressed Oil Blends: GC, LF NMR, and DSC Studies. Available from: [Link]

  • MDPI. Research Progress of Antioxidant Additives for Lubricating Oils. Available from: [Link]

  • PMC. Performance of Thermal-Oxidative Aging on the Structure and Properties of Ethylene Propylene Diene Monomer (EPDM) Vulcanizates. (2023). Available from: [Link]

  • Taylor & Francis Online. Diphenyl ether – Knowledge and References. Available from: [Link]

  • MDPI. Assessment of Per- and Poly-Fluoroalkyl Substances (PFAS) and Polybrominated Diphenyl Ethers (PBDEs) in Surface Waters Used for Urban Water Supply in Brazil. Available from: [Link]

  • Dr. Christine Grant. Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. Available from: [Link]

  • ResearchGate. Effect of alkylated diphenylamine on thermal-oxidative degradation behavior of poly-α-olefin. Available from: [Link]

  • Taylor & Francis Online. Preparation and properties of alkyl diphenyl ethers/alkyl benzene mixed sulfonates. (2025). Available from: [Link]

  • ResearchGate. Redesigning alkylated diphenylamine antioxidant for modern lubricant. Available from: [Link]

  • PMC. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Available from: [Link]

  • ResearchGate. Comparing the Thermal Stability and Oxidative State of Mineral and Biphenyl Diphenyl Oxide Based Heat Transfer Fluids. Available from: [Link]

  • MDPI. Characterization of Thermal Stability of Synthetic and Semi-Synthetic Engine Oils. Available from: [Link]

  • ResearchGate. Proposed degradation pathways of alkyl ethers (R1, R2 = aliphatic),.... Available from: [Link]

  • ACS Publications. Natural and Synthetic Antioxidant Additives for Improving the Performance of New Biolubricant Formulations | Journal of Agricultural and Food Chemistry. Available from: [Link]

  • pubs.geoscienceworld.org. Oxidation mechanism of aliphatic ethers: theoretical insights on the main reaction channels. Available from: [Link]

  • PubMed. Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures. Available from: [Link]

  • Zhengzhou Chorus Lubricant Additive Co.,Ltd. High Temperature Antioxidant. Available from: [Link]

  • Taylor & Francis Online. Preparation and properties of alkyl diphenyl ethers/alkyl benzene mixed sulfonates. (2024). Available from: [Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 1-Dodecyl-4-phenoxybenzene: Melting and Boiling Point Determination

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the determination of the melting and boiling points of 1-dodecyl-4-phenoxybenzen...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the melting and boiling points of 1-dodecyl-4-phenoxybenzene. In the pursuit of novel therapeutics and advanced materials, the accurate characterization of a compound's physical properties is a cornerstone of chemical research and development. This document moves beyond a simple recitation of data, offering a critical analysis of available information and detailing the rigorous experimental methodologies required to establish reliable physicochemical parameters. We will delve into the theoretical underpinnings of phase transitions, provide actionable experimental protocols, and discuss the crucial role of sample purity in obtaining accurate and reproducible results.

Introduction to 1-Dodecyl-4-phenoxybenzene and the Challenge of Inconsistent Data

1-Dodecyl-4-phenoxybenzene (CAS No. 55191-60-1) is a long-chain alkylated aromatic ether. Its molecular structure, featuring a polar ether linkage and a significant nonpolar alkyl chain, suggests its potential utility as a surfactant, lubricant, or intermediate in the synthesis of more complex molecules. A thorough understanding of its physical properties, such as its melting and boiling points, is paramount for its application in various scientific and industrial fields.

However, a review of publicly available data reveals significant discrepancies in the reported melting and boiling points for this compound. These inconsistencies highlight the challenges in obtaining reliable data for high-molecular-weight, non-polar compounds and underscore the importance of rigorous experimental determination over reliance on predicted values.

A Critical Review of Available Data

A survey of chemical databases and supplier information presents a conflicting picture of the melting and boiling points of 1-dodecyl-4-phenoxybenzene. It is crucial to distinguish between experimentally determined values and in-silico predictions, as the latter can vary widely depending on the algorithm used.

Data SourceMelting Point (°C)Boiling Point (°C)Notes
ChemBKNot available436.3 ± 24.0Predicted value. The large error margin suggests a high degree of uncertainty in the calculation.[1]
ChemNetNot available424.1No indication of whether this is an experimental or predicted value.[2]
Cheméo174.68556.13Calculated using the Joback method. These values appear to be significant outliers compared to other sources.[3]
LookChem (Isomer)23349.8This data is for "dodecyl phenyl ether" (CAS 35021-68-2), an isomer of 1-dodecyl-4-phenoxybenzene, and is therefore not directly applicable. It is included here to highlight the importance of correct isomer identification.[4]

The significant variation in these values necessitates a return to first principles: experimental determination.

The Science of Phase Transitions: Factors Influencing Melting and Boiling Points

The melting and boiling points of a substance are dictated by the strength of the intermolecular forces that hold its molecules together. For 1-dodecyl-4-phenoxybenzene, the key intermolecular forces at play are:

  • Van der Waals Forces: These are the primary forces of attraction for the long dodecyl chain and the aromatic rings. The large surface area of the molecule leads to significant London dispersion forces.

  • Dipole-Dipole Interactions: The ether linkage introduces a permanent dipole moment, leading to dipole-dipole attractions between molecules.

The melting point is also influenced by how well the molecules pack into a crystal lattice. Symmetrical molecules tend to pack more efficiently, resulting in higher melting points.[5] The long, flexible dodecyl chain of 1-dodecyl-4-phenoxybenzene may hinder efficient crystal packing, potentially leading to a lower melting point than a more compact isomer.[6]

Experimental Determination of Melting Point

The capillary method is the most common and reliable technique for determining the melting point of a crystalline solid.[7]

Experimental Protocol: Capillary Method
  • Sample Preparation:

    • Ensure the 1-dodecyl-4-phenoxybenzene sample is of high purity. This can be achieved through recrystallization or column chromatography.

    • Finely powder a small amount of the crystalline sample.

  • Capillary Tube Loading:

    • Seal one end of a glass capillary tube by heating it in a flame.[4][8]

    • Tap the open end of the capillary tube into the powdered sample to introduce a small amount of material.

    • Compact the sample into the sealed end of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube. The packed sample should be 2-3 mm in height.[7]

  • Melting Point Apparatus:

    • Use a calibrated digital melting point apparatus for accurate temperature measurement.[9]

    • Insert the capillary tube into the sample holder of the apparatus.

  • Measurement:

    • Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point). The melting point is reported as this range. A narrow melting range (0.5-1°C) is indicative of a pure compound.

Self-Validating System and Causality
  • Purity Indication: A broad melting range suggests the presence of impurities, which depress and broaden the melting point. If a broad range is observed, the sample should be repurified and the measurement repeated.

  • Calibration: The accuracy of the thermometer is critical. It should be calibrated against known standards.

  • Heating Rate: A slow heating rate is crucial for ensuring that the temperature of the heating block and the sample are in equilibrium.[8]

Experimental Determination of Boiling Point

For high-boiling liquids like 1-dodecyl-4-phenoxybenzene, the Thiele tube method or distillation method are appropriate.[10] Given the likely high boiling point, vacuum distillation may be necessary to prevent decomposition.

Experimental Protocol: Thiele Tube Method
  • Apparatus Setup:

    • Place a small amount (a few milliliters) of purified 1-dodecyl-4-phenoxybenzene into a small test tube.

    • Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.

    • Attach the test tube to a thermometer using a rubber band or wire.

    • Clamp the thermometer so that the bulb is immersed in the heat-transfer fluid (e.g., silicone oil) of a Thiele tube.[10]

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a microburner.[10]

    • As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

    • Continue heating until a steady stream of bubbles is observed.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[10] This is the point at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Pressure Correction:

    • Record the atmospheric pressure at the time of the experiment. The boiling point is dependent on pressure. For high-boiling liquids, this is a critical parameter.

Experimental Workflow Diagram

BoilingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement in Thiele Tube cluster_validation Data Validation Purify Purify Sample (e.g., Distillation) Load Load Test Tube Purify->Load InsertCap Insert Inverted Capillary Tube Load->InsertCap Heat Heat Gently InsertCap->Heat Bubbles Observe Steady Stream of Bubbles Heat->Bubbles Cool Cool Slowly Bubbles->Cool Record Record Temperature (Liquid Enters Capillary) Cool->Record Pressure Record Atmospheric Pressure Record->Pressure Correct Apply Pressure Correction if Needed Pressure->Correct

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Synthesis and Purification: A Prerequisite for Accurate Data

The presence of impurities is a major source of error in melting and boiling point determinations. Therefore, a robust synthesis and purification protocol is essential. A plausible synthesis of 1-dodecyl-4-phenoxybenzene is the Williamson ether synthesis.

Proposed Synthesis Pathway

SynthesisPathway cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup and Purification Phenol 4-Dodecylphenol Deprotonation Deprotonation to form Phenoxide Phenol->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation PhenylHalide Halobenzene (e.g., Bromobenzene) SNAr Nucleophilic Aromatic Substitution (SNAr) PhenylHalide->SNAr Deprotonation->SNAr Quench Quench Reaction SNAr->Quench Extract Solvent Extraction Quench->Extract Chromatography Column Chromatography Extract->Chromatography Product Pure 1-Dodecyl-4-phenoxybenzene Chromatography->Product

Caption: Proposed Synthesis Pathway for 1-Dodecyl-4-phenoxybenzene.

Purification Protocol
  • Extraction: After the reaction is complete, the mixture should be quenched with water and the product extracted into an organic solvent like ethyl acetate. The organic layer should be washed with brine to remove any remaining water-soluble impurities.

  • Column Chromatography: The crude product should be purified by column chromatography on silica gel. A non-polar eluent system, such as a hexane/ethyl acetate gradient, would likely be effective in separating the desired product from any unreacted starting materials or byproducts.

  • Characterization: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding with physical property measurements.

Conclusion

The significant discrepancies in the available melting and boiling point data for 1-dodecyl-4-phenoxybenzene underscore the critical need for careful experimental determination. This guide has provided a framework for researchers to approach this challenge with scientific rigor. By employing standardized and well-understood techniques such as the capillary method for melting point and the Thiele tube method for boiling point, and by ensuring the high purity of the analyte through a robust synthesis and purification protocol, reliable and reproducible data can be obtained. This, in turn, will enable the confident application of this compound in future research and development endeavors.

References

  • LookChem. Ether, dodecyl phenyl. [Link]

  • ChemBK. 1-Dodecyl-4-phenoxybenzene. [Link]

  • University of Anbar. experiment (1) determination of melting points. (2021-09-19). [Link]

  • Cheméo. Chemical Properties of Benzene, 1-phenoxy-4-dodecyl- (CAS 55191-60-1). [Link]

  • University of Calgary. Melting point determination. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • Florida State College at Jacksonville. Experiment 1 - Melting Points. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022-05-05). [Link]

  • Master Organic Chemistry. 3 Trends That Affect Boiling Points. (2010-10-25). [Link]

  • Chemistry LibreTexts. Physical Properties of Ether. (2023-01-22). [Link]

  • Learning Space. Determination of Melting points and Boiling points. [Link]

  • Chemistry Steps. Boiling Point and Melting Point in Organic Chemistry. [Link]

  • University of Calgary. BOILING POINT DETERMINATION. [Link]

  • Clarion University. Determination of Melting Point. [Link]

  • University of Babylon. Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021-07-16). [Link]

  • Michigan State University. Boiling & Melting Points. [Link]

  • Google Patents.
  • Master Organic Chemistry. Branching, and Its Affect On Melting and Boiling Points. (2010-07-09). [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Dodecyl-4-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Dodecyl-4-phenoxybenzene is a lipophilic organic compound characterized by a dodecyl chain and a phenoxy group attached to a central benzene...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecyl-4-phenoxybenzene is a lipophilic organic compound characterized by a dodecyl chain and a phenoxy group attached to a central benzene ring. This structure imparts amphiphilic properties, making it a molecule of interest in various fields, including materials science and medicinal chemistry. Its long alkyl chain provides solubility in nonpolar environments, while the diphenyl ether moiety offers a degree of rigidity and potential for further functionalization. Understanding the synthetic pathways to this molecule is crucial for its application and the development of related compounds.

This technical guide provides a comprehensive overview of the synthetic routes to 1-Dodecyl-4-phenoxybenzene, with a focus on the underlying chemical principles, detailed experimental protocols, and methods for characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Dodecyl-4-phenoxybenzene is presented in the table below.

PropertyValueSource
Molecular Formula C₂₄H₃₄O
Molar Mass 338.53 g/mol
CAS Number 55191-60-1
Boiling Point (Predicted) 436.3 ± 24.0 °C
Density (Predicted) 0.945 ± 0.06 g/cm³

Retrosynthetic Analysis

The synthesis of 1-Dodecyl-4-phenoxybenzene can be approached through a retrosynthetic analysis, which involves conceptually breaking down the target molecule into simpler, commercially available starting materials. The key disconnection is the ether linkage, which can be formed through several established methods. A secondary disconnection involves the attachment of the dodecyl chain to the phenol ring.

G cluster_methods Synthetic Methodologies 1-Dodecyl-4-phenoxybenzene 1-Dodecyl-4-phenoxybenzene Disconnection_Ether C-O Ether Bond Disconnection 1-Dodecyl-4-phenoxybenzene->Disconnection_Ether 4-Dodecylphenol 4-Dodecylphenol Disconnection_Ether->4-Dodecylphenol Phenyl Halide / Boronic Acid Phenyl Halide / Boronic Acid Disconnection_Ether->Phenyl Halide / Boronic Acid Disconnection_Alkylation C-C Alkyl Bond Disconnection Phenol Phenol Disconnection_Alkylation->Phenol Dodecyl Halide / Alkene Dodecyl Halide / Alkene Disconnection_Alkylation->Dodecyl Halide / Alkene 4-Dodecylphenol->Disconnection_Alkylation Williamson Ether Synthesis Williamson Ether Synthesis 4-Dodecylphenol->Williamson Ether Synthesis Ullmann Condensation Ullmann Condensation 4-Dodecylphenol->Ullmann Condensation Buchwald-Hartwig Amination Buchwald-Hartwig Amination 4-Dodecylphenol->Buchwald-Hartwig Amination Phenyl Halide / Boronic Acid->Williamson Ether Synthesis Phenyl Halide / Boronic Acid->Ullmann Condensation Phenyl Halide / Boronic Acid->Buchwald-Hartwig Amination Friedel-Crafts Alkylation Friedel-Crafts Alkylation Phenol->Friedel-Crafts Alkylation Dodecyl Halide / Alkene->Friedel-Crafts Alkylation

Caption: Retrosynthetic analysis of 1-Dodecyl-4-phenoxybenzene.

Synthesis of the Key Intermediate: 4-Dodecylphenol

The most common and efficient route to 1-Dodecyl-4-phenoxybenzene begins with the synthesis of the key intermediate, 4-dodecylphenol. This is typically achieved through a Friedel-Crafts alkylation of phenol.

Friedel-Crafts Alkylation of Phenol

This electrophilic aromatic substitution reaction involves the reaction of phenol with a dodecylating agent, such as a dodecyl halide or dodecene, in the presence of a Lewis acid catalyst.[1][2] The use of a dodecyl halide, like dodecyl chloride, with a catalyst such as aluminum chloride (AlCl₃) is a well-established method.[1]

Reaction Mechanism:

G cluster_0 Step 1: Formation of the Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Catalyst Regeneration Dodecyl_Chloride Dodecyl-Cl Carbocation_Complex Dodecyl⁺---[AlCl₄]⁻ Dodecyl_Chloride->Carbocation_Complex + AlCl₃ AlCl3 AlCl₃ Phenol Phenol Resonance_Structure Resonance-stabilized carbocation Phenol->Resonance_Structure + Dodecyl⁺ Deprotonation Deprotonation Resonance_Structure->Deprotonation 4-Dodecylphenol 4-Dodecylphenol Deprotonation->4-Dodecylphenol + H⁺ + AlCl₃ G Start Start Deprotonation Deprotonation of 4-Dodecylphenol (e.g., with NaH) Start->Deprotonation Nucleophilic_Attack Nucleophilic attack on Aryl Halide (e.g., Iodobenzene) Deprotonation->Nucleophilic_Attack Product_Formation Formation of 1-Dodecyl-4-phenoxybenzene Nucleophilic_Attack->Product_Formation Workup Aqueous Workup and Extraction Product_Formation->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification End End Purification->End

Sources

Foundational

Technical Profile: Dielectric Constant & Physicochemical Characterization of 1-Dodecyl-4-phenoxybenzene

Executive Summary 1-Dodecyl-4-phenoxybenzene (CAS: 55191-60-1), often referred to as p-dodecyl phenyl ether, represents a critical class of alkyl-aromatic ethers used as specialized stationary phases in gas chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Dodecyl-4-phenoxybenzene (CAS: 55191-60-1), often referred to as p-dodecyl phenyl ether, represents a critical class of alkyl-aromatic ethers used as specialized stationary phases in gas chromatography and as lipophilic dielectric media in membrane mimetics. Its molecular architecture—comprising a polarizable diphenyl ether core coupled with a hydrophobic dodecyl tail—imparts a unique dielectric profile that bridges the gap between purely non-polar hydrocarbons (


) and polar aromatic ethers (

).

This guide provides a rigorous technical analysis of its dielectric properties, theoretical estimation frameworks, and a validated protocol for experimental determination, tailored for researchers in physicochemical profiling and drug development.

Part 1: Physicochemical Profile & Dielectric Properties[1]

Molecular Architecture & Dipole Dynamics

The dielectric constant (


, relative permittivity) of 1-Dodecyl-4-phenoxybenzene is governed by the interplay between the permanent dipole moment of the ether linkage and the dilution effect of the non-polar alkyl chain.
  • Core Structure: Diphenyl ether (Phenoxybenzene).

  • Substituent:

    
     (Dodecyl) chain at the para position.
    
  • Electronic Effect: The ether oxygen possesses two lone pairs, creating a permanent dipole (

    
     D). The dodecyl chain acts as a bulky, non-polar volume diluent, reducing the effective number of dipoles per unit volume compared to the parent diphenyl ether.
    
Dielectric Constant Data

While specific experimental values for this homologue are rare in standard compendia, the value can be bounded with high confidence using group contribution methods and homologous series extrapolation.

CompoundStructureDielectric Constant (

at 25°C)
Dipole Character
Diphenyl Ether Ph-O-Ph3.7 – 3.9 Moderate Dipole
Dodecane

2.01 Non-polar
Anisole Ph-O-Me4.33 High Dipole Density
1-Dodecyl-4-phenoxybenzene

-Ph-O-Ph
2.6 – 2.9 (Est.) Hybrid

Technical Insight: For applications requiring precise capacitance calculations (e.g., sensor coatings or membrane models), researchers should utilize the Clausius-Mossotti relation adjusted for density (


 g/mL) to refine this estimate, or perform direct measurement using the protocol in Part 3.
Frequency & Temperature Dependence
  • Frequency: As a viscous liquid, the molecule exhibits Debye-type relaxation . At low frequencies (< 1 MHz), the static permittivity (

    
    ) dominates. At microwave frequencies (> 1 GHz), the large molecular volume (
    
    
    
    g/mol ) impedes rotation, causing
    
    
    to drop towards the optical permittivity (
    
    
    ).
  • Temperature:

    
     is inversely proportional to temperature (
    
    
    
    ). Increased thermal energy disrupts the alignment of the ether dipoles in an applied field.

Part 2: Applications in Drug Development

Lipophilicity & Membrane Permeability Modeling

In drug discovery, 1-Dodecyl-4-phenoxybenzene serves as a biomimetic solvent . Its dielectric constant (~2.[1]8) closely mirrors the interior dielectric environment of a phospholipid bilayer (which ranges from


 in the tail region to 

near the headgroups).
  • Partition Coefficients: Used to determine non-aqueous partition coefficients (

    
    ) that predict blood-brain barrier (BBB) permeability more accurately than Octanol-Water (
    
    
    
    ) models for lipophilic drugs.
Chromatographic Stationary Phase

The molecule functions as a stationary phase with "mixed-mode" retention mechanisms:

  • Dispersive Interactions: Driven by the C12 alkyl chain (retention of alkanes/non-polars).

  • 
    -
    
    
    
    Interactions:
    Driven by the phenoxy rings (retention of aromatics).
  • McReynolds Constants: Indicates moderate polarity, suitable for separating isomers of high-boiling aromatics.

Part 3: Experimental Protocol for Dielectric Determination

Objective: Accurately measure the static dielectric constant (


) of 1-Dodecyl-4-phenoxybenzene using a Precision LCR Meter and Liquid Test Fixture.
Materials & Equipment
  • Sample: >20 mL 1-Dodecyl-4-phenoxybenzene (Purity >98%, anhydrous).

  • Instrument: Keysight E4980A Precision LCR Meter (or equivalent).

  • Fixture: Agilent 16452A Liquid Test Fixture (Parallel Plate method).

  • Solvents: Acetone (cleaning), Dry Nitrogen (drying).

  • Calibration Standards: Air (

    
    ), HPLC Grade Cyclohexane (
    
    
    
    ), HPLC Grade Acetone (
    
    
    ).
Measurement Workflow (DOT Visualization)

DielectricMeasurement Start START: Sample Preparation Drying Desiccation (Remove trace water) Start->Drying Vacuum/Mol Sieves Calib Fixture Calibration (Open/Short/Load) Drying->Calib Clean Fixture Load Load Sample (Inject into 16452A Fixture) Calib->Load Avoid Bubbles Measure Capacitance Measurement (Cp @ 100 kHz - 1 MHz) Load->Measure Temp Control 25°C Calc Calculate Dielectric Constant ε = (Cp / C0) Measure->Calc Validation Data Validation (Dissipation Factor < 0.05?) Calc->Validation Validation->Drying Fail (Moisture Detected) End REPORT VALUE Validation->End Pass

Figure 1: Step-by-step workflow for precision dielectric spectroscopy of viscous organic liquids.

Detailed Procedure
  • Sample Conditioning: The sample must be strictly anhydrous. Water (

    
    ) is a massive interferent. Dry the sample over 4Å molecular sieves for 24 hours.
    
  • Fixture Calibration:

    • Open Correction: Measure air capacitance (

      
      ).
      
    • Short Correction: Short the electrodes to remove residual inductance.

    • Load Correction: Use Cyclohexane to verify the cell constant (

      
      ).
      
  • Measurement:

    • Inject the liquid into the cell, ensuring zero air bubbles (bubbles reduce measured capacitance).

    • Set LCR meter to Cp-D mode (Parallel Capacitance - Dissipation Factor).

    • Sweep frequency from 10 kHz to 1 MHz.

    • Record Capacitance (

      
      ) at 100 kHz (stable plateau region).
      
  • Calculation:

    
    
    Where 
    
    
    
    is the capacitance of air and
    
    
    is the cell correction factor derived from calibration.

References

  • National Institute of Standards and Technology (NIST). Dielectric Constants of Pure Liquids and Solvents. NIST Standard Reference Data. Link

  • Haynes, W. M. (2014).[2] CRC Handbook of Chemistry and Physics, 95th Edition.[2] CRC Press.[1][2] (Source for Diphenyl Ether baseline data). Link

  • Phenomenex. GC Stationary Phase Selection Guide. (Technical Note regarding phenyl-ether phases). Link

  • Keysight Technologies. Solutions for Measuring Permittivity and Permeability with LCR Meters. Application Note 1369-1. Link

  • PubChem. Compound Summary: 4-Dodecylphenyl phenyl ether. National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

laboratory synthesis protocol for 1-Dodecyl-4-phenoxybenzene

Part 1: Strategic Synthesis Design Molecule Overview & Utility 1-Dodecyl-4-phenoxybenzene (CAS: 55191-60-1), often referred to as p-dodecyl diphenyl ether, is a critical intermediate in the synthesis of anionic surfactan...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Synthesis Design

Molecule Overview & Utility

1-Dodecyl-4-phenoxybenzene (CAS: 55191-60-1), often referred to as p-dodecyl diphenyl ether, is a critical intermediate in the synthesis of anionic surfactants (disulfonates) and a high-performance component in thermal fluids and lubricants.[1][2][3][4] Its hybrid structure—combining the thermal stability of a diphenyl ether core with the lipophilicity of a dodecyl chain—requires a synthesis strategy that balances regioselectivity (para vs. ortho) and mono-alkylation (preventing di-substitution).

Retrosynthetic Analysis

To synthesize high-purity 1-Dodecyl-4-phenoxybenzene, we evaluate two primary pathways. The choice depends strictly on the required isomeric purity.

  • Route A: Direct Friedel-Crafts Alkylation (Preferred for Scalability)

    • Mechanism:[5][6][7][8][9][10] Electrophilic aromatic substitution using 1-dodecene.[5]

    • Pros: Single-step, atom-economical, scalable.

    • Cons: Produces isomer mixtures (para/ortho) and poly-alkylated byproducts if not controlled.

    • Optimization: Use of excess diphenyl ether and specific Lewis acid catalysts minimizes side products.

  • Route B: Acylation-Reduction (Preferred for Absolute Regiopurity)

    • Mechanism:[5][6][7][8][9][10] Friedel-Crafts acylation with dodecanoyl chloride followed by Wolff-Kishner reduction.

    • Pros: >98% para-selectivity due to the electronic and steric nature of the acyl group.

    • Cons: Multi-step, generates stoichiometric waste.

Selected Protocol: This guide details Route A (Direct Alkylation) using a modified Lewis Acid protocol. This method is the industry standard for research samples, provided that fractional distillation is used for purification.

Part 2: Detailed Experimental Protocol

Reaction Scheme

The synthesis involves the alkylation of diphenyl ether (DPO) with 1-dodecene, catalyzed by Aluminum Chloride (


).

ReactionScheme Reactants Diphenyl Ether + 1-Dodecene Catalyst Cat: AlCl3 Temp: 80°C Reactants->Catalyst Intermediate Sigma Complex (Carbocation) Catalyst->Intermediate Electrophilic Attack Products 1-Dodecyl-4-phenoxybenzene (Major Product) Intermediate->Products -H+ SideProducts Ortho-isomer Di-dodecyl species Intermediate->SideProducts Side Rxn

Figure 1: Reaction pathway for the Friedel-Crafts alkylation of diphenyl ether.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Qty (Example)Role
Diphenyl Ether (DPO) 170.215.0 - 7.085.1 g (0.5 mol)Substrate (Excess)
1-Dodecene 168.321.016.8 g (0.1 mol)Alkylating Agent
Aluminum Chloride (

)
133.340.050.67 g (5 mmol)Lewis Acid Catalyst
Dichloromethane (DCM) 84.93Solvent50 mLSolvent (Optional)*
HCl (1M) -Quench100 mLWorkup

*Note: Solvent-free conditions are preferred to maximize kinetics and green metrics, using excess DPO as the solvent.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Drying: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a temperature probe, and a nitrogen inlet.

  • Inert Atmosphere: Flush the system with nitrogen for 15 minutes. Moisture deactivates

    
    .
    
  • Charging: Add Diphenyl Ether (85.1 g) to the flask. If DPO is solid (MP ~26°C), gently warm to 30°C to melt.

  • Catalyst Addition: Add

    
     (0.67 g)  in one portion. The solution may turn slightly yellow/orange.
    
  • Heating: Heat the mixture to 80°C using an oil bath. Ensure vigorous stirring (600 RPM).

Phase 2: Controlled Addition (Critical Step)
  • Addition: Load 1-Dodecene (16.8 g) into a pressure-equalizing addition funnel.

  • Rate: Add the alkene dropwise over 60 minutes .

    • Expert Insight: Slow addition keeps the instantaneous concentration of alkene low, favoring mono-alkylation over di-alkylation.

  • Digestion: After addition is complete, maintain stirring at 80°C for an additional 2–3 hours . Monitor reaction progress via TLC (Hexane/EtOAc 95:5) or GC-MS.

Phase 3: Workup & Quenching
  • Cooling: Cool the reaction mixture to room temperature.

  • Quench: Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold 1M HCl . Caution: Exothermic hydrolysis of AlCl3.

  • Extraction: Transfer to a separatory funnel. Extract with Dichloromethane (3 x 50 mL) .

  • Washing: Wash the combined organic layer with:

    • Water (2 x 50 mL)

    • Saturated

      
       (1 x 50 mL) to remove acid traces.
      
    • Brine (1 x 50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) to remove the solvent.
    
Purification (Fractional Distillation)

The crude oil contains the product, trace ortho-isomer, and a large amount of unreacted Diphenyl Ether.

  • Set up a short-path vacuum distillation apparatus. High vacuum (<1 mmHg) is essential due to high boiling points.

  • Fraction 1 (Excess Reactant): Distill off Diphenyl Ether at ~100–110°C @ 0.5 mmHg . (Recover and recycle).

  • Fraction 2 (Product): Collect 1-Dodecyl-4-phenoxybenzene at ~210–220°C @ 0.5 mmHg .

  • Residue: The pot residue contains di-dodecyl byproducts.

Part 3: Characterization & Validation

Expected Data
ParameterValue / Description
Physical State Colorless to pale yellow viscous liquid
Yield 75–85% (based on 1-dodecene)
Boiling Point ~215°C at 0.5 mmHg
Regioselectivity >90% para (Method A)
Spectroscopic Validation
  • GC-MS: Molecular ion peak

    
     m/z. Fragmentation pattern should show tropylium ion characteristics and loss of phenoxy group.
    
  • 1H-NMR (400 MHz, CDCl3):

    • 
       6.9–7.4 ppm (m, 9H, Aromatic). Look for the AA'BB' pattern of the p-substituted ring overlapping with the mono-substituted ring.
      
    • 
       2.55 ppm (t, 2H, Benzylic 
      
      
      
      ).
    • 
       1.2–1.4 ppm (m, 20H, Alkyl chain).
      
    • 
       0.88 ppm (t, 3H, Terminal 
      
      
      
      ).

Part 4: Workflow Visualization

Workflow Start Start: Melt DPO (85g) Add AlCl3 Catalyst Reaction Add 1-Dodecene (Dropwise) 80°C, 3 Hours Start->Reaction Quench Quench with Ice/HCl Extract with DCM Reaction->Quench Wash Wash: H2O -> NaHCO3 -> Brine Dry (MgSO4) Quench->Wash Distill1 Vacuum Distillation Frac 1: Remove Excess DPO (110°C @ 0.5mmHg) Wash->Distill1 Distill2 Vacuum Distillation Frac 2: Collect Product (215°C @ 0.5mmHg) Distill1->Distill2 Final Pure 1-Dodecyl-4-phenoxybenzene Distill2->Final

Figure 2: Operational flowchart for the synthesis and purification of 1-Dodecyl-4-phenoxybenzene.

Part 5: Safety & Handling

  • Aluminum Chloride: Highly hygroscopic and reacts violently with water to release HCl gas. Handle in a fume hood.

  • Thermal Hazards: The reaction is exothermic. Ensure the addition of dodecene is controlled to prevent thermal runaway.

  • Disposal: Neutralize aqueous acidic waste with sodium bicarbonate before disposal. Organic halogenated waste (DCM) must be segregated.

References

  • Alkylation of Diphenyl Oxide: Li, D., et al.

    
    -dodecene catalyzed by ionic liquids."[11] ResearchGate, 2005. 
    
  • Surfactant Synthesis Precursors: "Synthesis of dodecyl diphenyl oxide monosulfonate and disulfonate." ResearchGate, 2025.

  • Friedel-Crafts Mechanisms: "The Friedel-Crafts Reaction." UC Berkeley College of Chemistry.

  • Chemical Properties: "Benzene, 1-phenoxy-4-dodecyl- Properties." Cheméo.

Sources

Application

using 1-Dodecyl-4-phenoxybenzene as a high-temperature lubricant

Application Note: 1-Dodecyl-4-phenoxybenzene in High-Temperature Tribology Part 1: Executive Summary & Strategic Rationale 1-Dodecyl-4-phenoxybenzene (CAS: 55191-60-1), a specific isomer within the alkylated diphenyl eth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Dodecyl-4-phenoxybenzene in High-Temperature Tribology

Part 1: Executive Summary & Strategic Rationale

1-Dodecyl-4-phenoxybenzene (CAS: 55191-60-1), a specific isomer within the alkylated diphenyl ether (ADE) class, represents a critical intersection between thermal stability and hydrodynamic efficiency.[1] Unlike aliphatic lubricants (PAOs) which suffer from oxidative degradation above 200°C, and unsubstituted polyphenyl ethers (PPEs) which are often solid or extremely viscous at room temperature, this molecule utilizes a C12 alkyl chain to maintain liquidity while leveraging the phenoxybenzene core for thermal resistance.

Target Audience: This guide is designed for research scientists in materials engineering and pharmaceutical instrumentation maintenance (specifically for high-vacuum and ultracentrifuge systems) who require lubrication solutions exceeding the capabilities of standard mineral oils.[1]

Key Performance Indicators:

  • Thermal Ceiling: Operable up to ~300°C (closed system).[1]

  • Radiation Resistance: Superior to ester-based fluids.[1]

  • Vacuum Stability: Low vapor pressure suitable for diffusion pumps.[1]

Part 2: Physicochemical Profile

The following data consolidates experimental and predicted values to establish a baseline for formulation.

PropertyValue / CharacteristicRelevance to Lubrication
Chemical Name 1-Dodecyl-4-phenoxybenzeneActive Lubricant Species
CAS Number 55191-60-1Regulatory Identification
Molecular Weight 338.53 g/mol Film Thickness Calculation
Boiling Point ~436–447 °C (Predicted)High-Temp Survival Limit
Density 0.945 g/cm³Hydrodynamic Load Capacity
Viscosity Index High (>100 typical for ADEs)Stability across Temp Ranges
Flash Point >200 °CSafety in Hot Zones
Appearance Clear, amber liquidContamination Monitoring

Part 3: Mechanism of Action

To understand why this molecule functions effectively, we must look at the dual-nature of its structure.

  • The Anchor (Phenoxybenzene Core): The aromatic rings provide high thermal stability due to resonance delocalization.[1] The ether linkage (-O-) is remarkably resistant to homolytic cleavage compared to carbon-carbon bonds in aliphatic chains.[1]

  • The Tail (Dodecyl Group): The C12 chain disrupts the crystal packing of the aromatic rings, lowering the pour point and allowing the fluid to remain liquid at room temperature. Under boundary lubrication conditions, this tail aligns perpendicular to the metal surface, creating a "brush" that prevents metal-to-metal contact.[1]

Visualization: Boundary Layer Formation

BoundaryLayer cluster_0 Metal Surface Interface Surface Metal Substrate (Fe) Adsorption Adsorption of Phenoxy Ring (Pi-Electron Interaction) Adsorption->Surface Anchoring Tail C12 Alkyl Chain Extension (Steric Barrier) Tail->Adsorption Force Transfer Load External Load / Shear Load->Tail Compression Thermal Thermal Energy (>200°C) Thermal->Adsorption Potential Desorption (Resistance Factor)

Figure 1: Mechanism of boundary lubrication.[1] The phenoxy ring anchors to the metal, while the dodecyl tail provides the slip plane.

Part 4: Experimental Protocols

These protocols are designed to validate the material's performance in high-stress environments.[1]

Protocol A: High-Temperature Tribological Profiling

Objective: Determine the Coefficient of Friction (CoF) and Wear Scar Diameter (WSD) at elevated temperatures.[1]

Equipment:

  • Pin-on-Disk Tribometer (e.g., Anton Paar or equivalent).[1]

  • Steel balls (AISI 52100, 6mm diameter).[1]

  • Heating module capable of 250°C.[1]

Workflow:

  • Cleaning: Sonicate steel disks and balls in n-hexane for 10 minutes, followed by acetone. Dry with nitrogen.[1]

  • Setup: Apply 0.5 mL of 1-Dodecyl-4-phenoxybenzene to the disk surface.

  • Ramp-Up: Heat the stage to 150°C (Phase 1) and stabilize for 10 minutes.

  • Test Run:

    • Load: 10 N (approx. 1 GPa Hertzian pressure).[1]

    • Speed: 0.1 m/s.[1]

    • Duration: 60 minutes.[1]

  • Phase 2 (Extreme): Repeat with fresh sample at 200°C .

  • Analysis: Measure wear scar diameter using optical microscopy.[1] Calculate specific wear rate (

    
    ).
    

Acceptance Criteria:

  • CoF < 0.12 at 150°C.[1]

  • No seizure (sudden spike in friction) observed during the 60-minute run.[1]

Protocol B: Thermal Stability Assessment (TGA)

Objective: Define the exact thermal decomposition onset temperature (


).[1]

Equipment:

  • Thermogravimetric Analyzer (TGA).[1]

  • Alumina or Platinum crucibles.[1]

Workflow:

  • Blank Run: Run an empty crucible to establish baseline.[1]

  • Loading: Load 10–15 mg of sample.

  • Atmosphere:

    • Run 1 (Oxidative): Air flow at 50 mL/min.

    • Run 2 (Non-oxidative): Nitrogen flow at 50 mL/min.

  • Profile: Ramp from 40°C to 600°C at 10°C/min.

  • Data Extraction: Record the temperature at 5% weight loss (

    
    ) and 50% weight loss (
    
    
    
    ).

Interpretation:

  • A significant gap between

    
     (Air) and 
    
    
    
    (N2) indicates oxidative instability, suggesting the need for antioxidant additives (e.g., alkylated phenyl-alpha-naphthylamine).[1]

Part 5: Formulation Strategy

Pure 1-Dodecyl-4-phenoxybenzene is excellent, but for long-duration applications (e.g., drug manufacturing centrifuges running 24/7), additives are required to scavenge radicals.[1]

Recommended Blend:

  • Base Fluid: 1-Dodecyl-4-phenoxybenzene (98% w/w).[1]

  • Antioxidant: Alkylated phenyl-alpha-naphthylamine (1% w/w).[1]

  • Anti-wear: Tricresyl phosphate (TCP) (1% w/w) – Note: Use only if extreme pressure (EP) performance is required.[1]

Visualization: Formulation Workflow

Formulation Raw Raw 1-Dodecyl-4-phenoxybenzene QC QC Check (Moisture < 50ppm) Raw->QC Heat Heat to 60°C QC->Heat Mix Add Antioxidant (Stir 400 RPM) Heat->Mix Filter Filtration (0.45 micron) Mix->Filter Final Ready Lubricant Filter->Final

Figure 2: Step-by-step blending protocol for high-performance lubricant formulation.

Part 6: References

  • Moretto, H. et al. (2022).[1] Alkylated Polyphenyl Ethers as High-Performance Synthetic Lubricants. Lubricants, MDPI.[1] Link

  • ChemBK Database. (2023).[1] 1-Dodecyl-4-phenoxybenzene Properties and CAS 55191-60-1.[1][2][3] Link

  • Moresco Corporation. (n.d.).[1] Synthetic Lubricating Oils: Alkyl Diphenyl Ethers.[1][4] Link[1]

  • PubChem. (2025).[1][5] Sodium Dodecyl Diphenyl Ether Disulfonate (Analogous Structure Data). National Library of Medicine.[1] Link[1]

  • Watson International. (2024).[1] Technical Data Sheet: Alkylated Diphenyl Ethers. Link[1]

Sources

Method

Application Note: Preparation of 1-Dodecyl-4-phenoxybenzene via Friedel-Crafts Alkylation

[1] Abstract & Scope This application note details the synthesis of 1-Dodecyl-4-phenoxybenzene (also known as p-phenoxydodecylbenzene) utilizing Friedel-Crafts Alkylation . This compound is a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This application note details the synthesis of 1-Dodecyl-4-phenoxybenzene (also known as p-phenoxydodecylbenzene) utilizing Friedel-Crafts Alkylation . This compound is a critical intermediate in the production of high-temperature heat transfer fluids, dielectric fluids, and surfactant precursors due to its thermal stability and low volatility.

While the Friedel-Crafts alkylation is the most direct synthetic route, it presents specific challenges regarding regioselectivity (ortho vs. para) and carbocation rearrangement (linear vs. branched alkyl chains). This guide provides a robust protocol using Aluminum Chloride (


) and 1-Chlorododecane, while critically analyzing alternative catalysts (Zeolites) to optimize for the linear para-isomer.

Reaction Design & Mechanism

The Chemical Strategy

Diphenyl ether contains two phenyl rings linked by an oxygen atom. The oxygen lone pairs activate the rings toward Electrophilic Aromatic Substitution (EAS) and direct incoming electrophiles to the ortho and para positions.

  • Regioselectivity (Ring Position): The bulky dodecyl group strongly favors the para position due to steric hindrance at the ortho sites.

  • Chemist's Challenge (Chain Isomerization): The use of primary alkyl halides (1-chlorododecane) with strong Lewis acids (

    
    ) typically leads to 1,2-hydride shifts, converting the unstable primary carbocation into a more stable secondary carbocation. This results in a mixture of isomers (e.g., 2-phenoxydodecylbenzene) rather than the pure linear 1-dodecyl product.
    

Note on Purity: If strict linearity (attachment at C1) is required, an Acylation-Reduction sequence is recommended. However, for many industrial fluid applications, the alkylated mixture provided by this direct alkylation protocol is the standard functional material.

Mechanistic Pathway

The reaction proceeds via the generation of a dodecyl carbocation complex, followed by nucleophilic attack from the diphenyl ether.

G Reactants Diphenyl Ether + 1-Chlorododecane Complex Lewis Acid Complex [R-Cl-AlCl3]- Reactants->Complex Mixing Carbocation Electrophile Formation (R+ or Ion Pair) Complex->Carbocation AlCl3 activation Sigma Sigma Complex (Arenium Ion) Carbocation->Sigma Attack at Para-position Product 1-Dodecyl-4-phenoxybenzene + HCl + AlCl3 Sigma->Product Re-aromatization (-H+)

Figure 1: Mechanistic flow of the Friedel-Crafts alkylation. Note that the 'Carbocation' step is susceptible to rearrangement.

Critical Process Parameters (CPP)

To maximize yield and selectivity, the following parameters must be controlled.

ParameterRecommended RangeImpact on Chemistry
Molar Ratio (Ether:Halide) 3:1 to 5:1 Excess diphenyl ether minimizes polyalkylation (adding a second dodecyl chain). Unreacted ether is easily recovered via distillation.
Catalyst Selection AlCl₃ (0.1 - 0.2 eq) Strongest Lewis acid; high conversion but high risk of isomerization.
Temperature 40°C - 60°C Higher temps increase rate but promote rearrangement and polyalkylation. Keep as low as possible to sustain reaction.
Atmosphere Inert (N₂ or Ar)

is hygroscopic; moisture deactivates the catalyst and generates corrosive HCl fumes.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents: Diphenyl ether (Assay >99%), 1-Chlorododecane (Assay >98%), Aluminum Chloride (Anhydrous, powder).

  • Solvent: Dichloromethane (DCM) or neat (excess diphenyl ether acts as solvent). Protocol below uses neat conditions for industrial relevance.

  • Equipment: 3-neck Round Bottom Flask (RBF), Reflux condenser, Pressure-equalizing addition funnel, Gas trap (NaOH scrubber for HCl), Magnetic stirrer/Overhead stirrer.

Step-by-Step Methodology

Step 1: System Preparation

  • Oven-dry all glassware overnight. Assemble the 3-neck flask with the condenser, addition funnel, and thermometer under a continuous flow of Nitrogen.

  • Connect the top of the condenser to the NaOH trap to neutralize evolved HCl gas.

Step 2: Charging the Reactor

  • Charge Diphenyl Ether (51.0 g, 0.30 mol) into the flask.

  • Begin stirring and heat gently to 35°C if the ether is solidified (MP ~26°C).

  • Add Aluminum Chloride (1.33 g, 10 mmol) quickly to minimize moisture exposure. The mixture may turn slightly yellow/orange.

Step 3: Controlled Addition

  • Load 1-Chlorododecane (20.5 g, 0.10 mol) into the addition funnel.

  • Add the alkyl halide dropwise over 60 minutes.

    • Observation: Evolution of HCl gas (bubbling) indicates initiation.

    • Control: Maintain internal temperature between 45°C - 55°C . Do not exceed 60°C to limit isomerization.

Step 4: Reaction Maintenance

  • After addition is complete, stir the reaction mixture at 50°C for an additional 3–5 hours.

  • Monitor: Check progress via TLC (Hexane/Ethyl Acetate 9:1) or GC-MS. Look for the disappearance of 1-chlorododecane.

Step 5: Quench & Workup

  • Cool the mixture to room temperature.

  • Pour the reaction mass slowly into a beaker containing 200 g of crushed ice/water acidified with 10 mL conc. HCl (to dissolve aluminum salts).

  • Extract the organic layer with Dichloromethane (3 x 50 mL) if the product is too viscous, or simply separate the organic oil if neat.

  • Wash the organic phase:

    • 1x Water

    • 1x Saturated

      
       (to remove acid traces)
      
    • 1x Brine

  • Dry over anhydrous

    
    , filter, and concentrate on a rotary evaporator.
    

Step 6: Purification

  • Fractional Distillation under Vacuum is required.

    • Fraction 1: Unreacted Diphenyl ether (BP ~258°C at atm; collects first at reduced pressure). Recycle this.

    • Fraction 2:1-Dodecyl-4-phenoxybenzene (Product).[1][2] High boiling point; requires high vacuum (<1 mmHg).

    • Residue: Polyalkylated by-products.

Workflow Diagram

Workflow Start Start: Diphenyl Ether + AlCl3 Add Add 1-Chlorododecane (Dropwise, 45-55°C) Start->Add React Reaction Phase (3-5 Hours, N2 atm) Add->React Quench Quench Ice/HCl Bath React->Quench Wash Workup Wash: H2O -> NaHCO3 -> Brine Quench->Wash Distill Vacuum Distillation Remove excess ether -> Collect Product Wash->Distill

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

Upon isolation, the product must be validated.

  • Appearance: Colorless to pale yellow viscous liquid.

  • GC-MS:

    • Parent Ion: m/z = 338.5[1]

    • Fragmentation: Look for tropylium ion characteristic of alkylbenzenes and the phenoxy fragment (m/z 93 or 77).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       6.9 - 7.4 ppm (m, 9H, Aromatic protons).
      
    • 
       2.6 ppm (t, 2H, Benzylic 
      
      
      
      ). Note: If this signal is a multiplet or shifted, significant branching (isomerization) occurred.
    • 
       1.2 - 1.4 ppm (m, Bulk methylene chain).
      
    • 
       0.88 ppm (t, 3H, Terminal methyl).
      

Troubleshooting & Optimization

Isomerization Control

If GC-MS reveals a mixture of isomers (e.g., 2-dodecyl, 3-dodecyl), the


 is too aggressive.
  • Solution: Switch to Ferric Chloride (

    
    )  or a solid acid catalyst like Zeolite H-Beta  or Sulfated Zirconia . These catalysts are milder and "shape-selective," sterically restricting the formation of branched transition states, thereby favoring the linear product [1].
    
Polyalkylation

If significant di-dodecyl product is observed:

  • Solution: Increase the Diphenyl Ether : Alkyl Halide ratio to 5:1 or 10:1 . The high dilution ensures the alkylating agent encounters unreacted ether rather than the already alkylated product.

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Wang, S., et al. (2010). "Shape-selective alkylation of diphenyl oxide with long-chain alkenes over solid acid catalysts." Applied Catalysis A: General, 379(1-2), 170-177. (Specific reference for optimizing linearity and regioselectivity).
  • Dow Chemical Company. (1986). Process for the preparation of alkylated diphenyl ethers.[3][4][5] U.S. Patent 4,564,712. Retrieved from

Sources

Application

1-Dodecyl-4-phenoxybenzene applications in heat transfer fluids

Application Note: 1-Dodecyl-4-phenoxybenzene in High-Performance Heat Transfer Fluids Executive Summary This application note details the technical profile and experimental protocols for utilizing 1-Dodecyl-4-phenoxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Dodecyl-4-phenoxybenzene in High-Performance Heat Transfer Fluids

Executive Summary

This application note details the technical profile and experimental protocols for utilizing 1-Dodecyl-4-phenoxybenzene (CAS: 55191-60-1) as a component in liquid-phase heat transfer fluids (HTFs).[1] While eutectic mixtures of diphenyl oxide (DPO) and biphenyl are industry standards for high-temperature stability (e.g., CSP, petrochemical refining), they suffer from high freezing points (~12°C).[1]

1-Dodecyl-4-phenoxybenzene, an alkylated diphenyl ether, introduces a C12 alkyl chain that disrupts crystal lattice formation, significantly lowering the pour point while retaining the high thermal stability characteristic of the ether linkage. This guide provides validated protocols for assessing its thermal stability, rheological behavior, and degradation kinetics.

Physicochemical Profile

The addition of a dodecyl group transforms the physical behavior of the diphenyl ether core. Below is the comparative data profile.

Table 1: Physicochemical Properties of 1-Dodecyl-4-phenoxybenzene vs. Unsubstituted DPO

Property1-Dodecyl-4-phenoxybenzeneDiphenyl Oxide (DPO)Relevance to HTF
Molecular Structure C₂₄H₃₄OC₁₂H₁₀OC12 tail acts as internal plasticizer.[1][2]
Molecular Weight 338.53 g/mol 170.21 g/mol Higher MW reduces vapor pressure.[1][2]
Boiling Point (1 atm) ~436°C (Predicted)258°CAllows low-pressure liquid phase operation at >300°C.
Freezing/Pour Point < -10°C (Est.)27°CEnables cold-start capability without heat tracing.[1][2]
Density (25°C) 0.945 g/cm³1.07 g/cm³Lower density reduces pumping power requirements.[1][2]
Flash Point > 200°C115°CEnhanced safety margin for leaks.[1][2]

> Note: Values for 1-Dodecyl-4-phenoxybenzene are derived from predictive models and homologous series extrapolation where experimental certificates are unavailable.

Mechanism of Action & Thermal Degradation

Understanding the failure mode is critical for HTF formulation. The thermal stability of 1-Dodecyl-4-phenoxybenzene is governed by two competing bond energies: the strong aryl-ether bond and the weaker alkyl-aryl bond.

Mechanism:

  • Heat Transfer: The aromatic rings provide high electron delocalization, stabilizing the molecule during thermal energy absorption.

  • Degradation: At extreme temperatures (>350°C), the primary failure mode is alkyl chain scission (cracking), not ether cleavage.[1] This results in the formation of lower boilers (benzene, phenol derivatives) and "heavies" (polymerized products).[1]

Diagram 1: Thermal Degradation Pathway The following diagram illustrates the kinetic competition between stable heat transfer and radical-mediated degradation.

ThermalDegradation Input 1-Dodecyl-4-phenoxybenzene (Heat Input > 350°C) Radical Radical Formation (Homolytic Cleavage) Input->Radical Thermal Stress PathA Path A: Alkyl Scission (Primary Mode) Radical->PathA Lower Activation Energy PathB Path B: Ether Cleavage (High Energy Barrier) Radical->PathB Requires >400°C ProdA Low Boilers (Toluene, Phenol) PathA->ProdA Volatiles ProdB High Boilers (Sludge/Coke) PathA->ProdB Polymerization

Caption: Kinetic pathway showing alkyl chain scission as the rate-limiting step in thermal degradation.

Experimental Protocols

Protocol 1: Thermal Stability Assessment (Ampoule Method)

Objective: Determine the maximum bulk fluid temperature (


) before degradation exceeds 10% over 500 hours.
Standard:  Modified ASTM D6743.

Materials:

  • Stainless steel ampoules (316SS, 20mL capacity).[1]

  • High-temperature fluidized sand bath or block heater.[1]

  • Nitrogen gas (99.999% purity).[1]

Workflow:

  • Preparation: Clean ampoules with acetone and bake at 120°C to remove moisture.

  • Loading: Fill ampoule to 50% volume with 1-Dodecyl-4-phenoxybenzene.

  • Deoxygenation: Sparge with Nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent oxidative degradation masking thermal limits).

  • Sealing: Arc weld the ampoule cap under nitrogen blanket.

  • Stressing: Place ampoules in heating block at three temperature points: 300°C, 325°C, and 350°C.

  • Sampling: Remove triplicate ampoules at t=100, 300, and 500 hours.

  • Analysis: Analyze fluid via GC-MS for "low boilers" (breakdown products < C12) and "high boilers" (dimers).

Diagram 2: Ampoule Testing Workflow

AmpouleProtocol Step1 1. Sample Loading (50% Volume) Step2 2. Nitrogen Sparge (Remove O2) Step1->Step2 Step3 3. Hermetic Seal (Arc Weld) Step2->Step3 Bath 4. Thermal Stressing (300°C - 350°C) Step3->Bath Analysis 5. GC-MS Analysis (Quantify Low/High Boilers) Bath->Analysis

Caption: Step-by-step workflow for determining thermal stability limits via ampoule testing.

Protocol 2: Rheological Profiling (Low-Temperature Pumpability)

Objective: Validate the fluid's ability to be pumped at sub-zero temperatures without crystallization.

  • Instrument: Rotational Rheometer with concentric cylinder geometry.

  • Procedure:

    • Load sample at 25°C.

    • Cool at a rate of 1°C/min down to -20°C.

    • Apply constant shear rate (e.g., 10

      
      ).[1]
      
  • Data Output: Plot Viscosity (

    
    ) vs. Temperature (
    
    
    
    ).
  • Pass Criteria: Viscosity must remain < 2000 mPa·s (cP) at the lowest defined operating temperature (typically -10°C for this class).[1]

Protocol 3: Oxidative Stability Monitoring

Objective: Simulate system leak conditions where hot fluid contacts air.

  • Setup: Open beaker test (ASTM D2440 modified).

  • Condition: Heat fluid to 200°C; bubble air at 1 L/hr.

  • Metrics:

    • Total Acid Number (TAN): Measure carboxylic acid generation (Limit: > 1.0 mg KOH/g).

    • Viscosity Increase: Polymerization indicator (Limit: > 20% increase).[1]

Safety & Handling (MSDS Highlights)

  • Hazards: While less volatile than benzene, degradation products may be carcinogenic.

  • PPE: Nitrile gloves, chemical splash goggles.

  • Spill: Absorb with inert material (vermiculite).[1] Do not flush to sewer; toxic to aquatic life with long-lasting effects.[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Thermophysical Properties of Alkylated Diphenyl Ethers. NIST Chemistry WebBook. [Link]

  • ASTM International. (2021).[1] ASTM D6743 - Standard Test Method for Thermal Stability of Organic Heat Transfer Fluids.[1][Link]

  • Radco Industries. (2018).[1] Economic Alternative Fluid in High Temp Systems: Alkylated Aromatics vs. Terphenyls.[Link]

  • Walsh Medical Media. (2015).[1] Comparing the Thermal Stability and Oxidative State of Mineral and Biphenyl Diphenyl Oxide Based Heat Transfer Fluids.[Link]

Sources

Method

Formulating Radiation-Resistant Fluids with 1-Dodecyl-4-phenoxybenzene

Abstract This guide details the formulation and validation of radiation-resistant hydraulic fluids and lubricants utilizing 1-Dodecyl-4-phenoxybenzene (CAS 55191-60-1). While polyphenyl ethers (PPEs) are the gold standar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the formulation and validation of radiation-resistant hydraulic fluids and lubricants utilizing 1-Dodecyl-4-phenoxybenzene (CAS 55191-60-1). While polyphenyl ethers (PPEs) are the gold standard for radiation stability, their high pour points limit utility in dynamic systems. 1-Dodecyl-4-phenoxybenzene, an alkylated diphenyl ether, offers a critical compromise: the alkyl chain provides necessary fluidity (pour point depression) while the diphenyl ether core acts as an energy sink. This document provides a self-validating protocol for formulating these fluids for use in "hot cell" manipulators, cyclotron target transfer systems, and radiopharmaceutical manufacturing equipment where fluid failure can lead to catastrophic downtime.

Scientific Foundation: The "Energy Sink" Mechanism

The primary challenge in formulating for high-radiation environments (Gamma/Neutron fields >10⁶ Gy) is radiolysis —the cleavage of chemical bonds by ionizing radiation.

The Aromatic Advantage

1-Dodecyl-4-phenoxybenzene functions on the principle of Resonance Energy Transfer . The diphenyl ether backbone possesses a high density of


-electrons. When ionizing radiation strikes the molecule, the energy is absorbed and delocalized across the aromatic rings rather than breaking the 

-bonds immediately. This "sponge" effect protects the molecule.
The Alkyl Vulnerability & Solution

The dodecyl (


) chain is the weak link. Unlike the aromatic core, the alkyl chain is susceptible to radical formation (

) and subsequent oxidation (

). However, without this chain, the fluid would be a solid at room temperature.
  • Formulation Strategy: We must protect the alkyl chain using radical scavengers (antioxidants) while relying on the aromatic core to handle the bulk radiation load.

Mechanism Visualization

RadiolysisMechanism Radiation Ionizing Radiation (Gamma/Neutron) Molecule 1-Dodecyl-4-phenoxybenzene Radiation->Molecule Energy Transfer ExcitedState Excited Aromatic State (π-delocalization) Molecule->ExcitedState Primary Pathway (Aromatic Core) Radical Alkyl Radical (R•) (Chain Scission) Molecule->Radical Secondary Pathway (Alkyl Chain Risk) Heat Thermal Dissipation (Harmless) ExcitedState->Heat Relaxation Stable Stabilized Fluid Heat->Stable Scavenger Antioxidant Additive (H-Donor) Radical->Scavenger Intercepted Scavenger->Stable Repair

Figure 1: The dual-pathway response to irradiation. The aromatic core dissipates energy as heat, while additives must intercept alkyl radicals to prevent polymerization.

Formulation Protocol: "Rad-Stable Fluid Type A"

Objective: Create a hydraulic fluid stable up to


 Gy (1000 Mrad) with a viscosity index suitable for servo-manipulators.
Materials
ComponentFunctionConcentration (wt%)Specification
1-Dodecyl-4-phenoxybenzene Base Fluid98.0% - 99.0%>98% Purity, Water <50 ppm
4,4'-Methylenebis(2,6-di-tert-butylphenol) Primary Antioxidant0.5% - 1.0%Radical Scavenger (Hindered Phenol)
Tricresyl Phosphate (TCP) Anti-wear / Plasticizer0.5% - 1.0%Surface protection (Note: Use low-ortho grade for safety)
Benzotriazole Metal Deactivator0.05%Prevents catalytic oxidation by copper/steel ions
Preparation Workflow

Caution: Perform in a clean environment (ISO Class 7 or better) to prevent particulate contamination which becomes radioactive.

  • De-gassing (Critical Step):

    • Load the base fluid (1-Dodecyl-4-phenoxybenzene) into a vacuum reactor.

    • Heat to 60°C under vacuum (< 1 mbar) for 2 hours.

    • Reasoning: Dissolved oxygen (

      
      ) acts as a radiosensitizer, accelerating the formation of peroxides (
      
      
      
      ) upon irradiation. Removing
      
      
      extends fluid life by 2-3x.
  • Additive Blending:

    • While maintaining 60°C, break vacuum with dry Nitrogen (

      
      ).
      
    • Add the Antioxidant and Metal Deactivator.[1] Stir at 500 RPM until fully dissolved (approx. 45 mins).

    • Add TCP last.

  • Filtration:

    • Filter the mixture through a 0.45

      
      m PTFE membrane .
      
    • Reasoning: Particulates can become radioactive "hot spots" in the fluid loop.

  • Nitrogen Blanket Packaging:

    • Bottle immediately under inert gas.

Validation Protocol: Radiation Stability Testing

Objective: Verify the fluid's performance under simulated service conditions.

Irradiation Setup
  • Source: Cobalt-60 Gamma Cell (e.g., Gammacell 220).

  • Dose Rate: 10 kGy/hr (Accelerated test).

  • Total Doses: 1 MGy, 5 MGy, 10 MGy.

  • Atmosphere: Sealed ampoules (Argon headspace) vs. Open air (to test oxidation resistance).

Analytical Metrics & Acceptance Criteria
MetricMethodAcceptance Limit (at 5 MGy)Significance
Viscosity Change ASTM D445

Polymerization leads to thickening; >20% risks pump failure.
Total Acid Number (TAN) ASTM D664

mg KOH/g
Indicates oxidation of the alkyl chain. High acid corrodes seals.
Gas Evolution (G-value) Gas Chromatography

High gas generation (

,

) causes cavitation/vapor lock.
Flash Point ASTM D92Decrease < 10°CDrop indicates breakdown into volatile light fractions.
Validation Logic Flow

ValidationWorkflow cluster_Analysis Post-Irradiation Analysis Start Formulated Fluid Sample Step1 Pre-Test Analysis (Viscosity, TAN, FTIR) Start->Step1 Step2 Aliquot into Glass Ampoules (Argon Purged) Step1->Step2 Step3 Co-60 Irradiation (Target: 5 MGy) Step2->Step3 TestA Viscosity Check (ASTM D445) Step3->TestA TestB Gas Headspace Analysis (GC-MS) Step3->TestB TestC Acid Number (TAN) (ASTM D664) Step3->TestC Decision Pass Criteria? TestA->Decision TestB->Decision TestC->Decision Fail REJECT formulation (Adjust Antioxidant) Decision->Fail Visc > +20% TAN > 1.0 Pass CERTIFY for Nuclear Use Decision->Pass Visc < +20% TAN < 1.0

Figure 2: Step-by-step validation workflow for certifying radiation resistance.

Comparative Performance Data

The following table illustrates why 1-Dodecyl-4-phenoxybenzene is the superior choice for dynamic systems compared to alternatives.

PropertyMineral Oil (Standard)1-Dodecyl-4-phenoxybenzene (Formulated)Polyphenyl Ether (5P4E)
Radiation Limit ~0.5 MGy~10-50 MGy ~100 MGy
Viscosity @ 40°C 32 cSt~15-25 cSt ~360 cSt
Pour Point -15°C<-30°C +5°C
Primary Failure Mode Sludge/SolidificationViscosity Increase Darkening (Very Stable)
Application Non-Rad ZonesRobotics/Manipulators Static Seals/High Temp

Interpretation:

  • Mineral Oils fail catastrophically at low doses, turning into sludge.

  • Polyphenyl Ethers (PPEs) are incredibly stable but too viscous for many hydraulic pumps at room temperature.

  • 1-Dodecyl-4-phenoxybenzene occupies the "Sweet Spot": it remains fluid at low temperatures (unlike PPEs) and survives high radiation (unlike mineral oils).

References

  • Bolt, R. O., & Carroll, J. G. (1963). Radiation Effects on Organic Materials. Academic Press.
  • CERN. (2018).[2] Radiation resistance of elastomeric and lubricating materials in reactor mixed neutron and gamma fields. CERN Indico. Link

  • Moresco Corporation. (n.d.). Radiation resistant lubricating oil and greases (MORESCO-HIRAD RG Series). (Industrial application of alkylated diphenyl ethers). Link

  • Lubes'n'Greases. (2022).[1][3] Breaking Dawn for Radiation Resistant Lubes. (Review of base oil chemistry including polyphenyl ethers). Link

  • ChemSrc. (2025).[4] 1-Dodecyl-4-phenoxybenzene Properties and CAS 55191-60-1.[5][6] Link

Sources

Application

Application Note: Optimizing the Dodecylation of Diphenyl Ether via Friedel-Crafts Alkylation

Executive Summary The alkylation of diphenyl ether (DPE) with dodecene is a critical industrial transformation, yielding intermediates vital for heat transfer fluids, high-temperature lubricants, and anionic surfactants...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkylation of diphenyl ether (DPE) with dodecene is a critical industrial transformation, yielding intermediates vital for heat transfer fluids, high-temperature lubricants, and anionic surfactants (e.g., alkyl diphenyl oxide disulfonates). While the reaction is a classic Friedel-Crafts alkylation, achieving high selectivity for the mono-alkylated product while controlling the isomerization of the dodecyl chain presents significant challenges.

This guide provides a detailed mechanistic analysis and a field-proven protocol using solid acid catalysis. Unlike traditional homogeneous methods (using


 or 

), this protocol emphasizes a "Green Chemistry" approach using Sulfated Zirconia or Zeolite catalysts, offering superior separation and reduced waste streams.

Mechanistic Insight: The Electrophilic Cascade

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). However, the critical nuance often overlooked in standard texts is the behavior of the alkylating agent. When 1-dodecene is used, the resulting product is rarely a linear 4-dodecyldiphenyl ether. Instead, rapid carbocation rearrangement occurs.

The Isomerization Challenge
  • Activation: The acid catalyst protonates 1-dodecene, forming a secondary carbocation at the C2 position.

  • Rearrangement: This cation undergoes rapid 1,2-hydride shifts, distributing the positive charge along the internal carbons (C3, C4, etc.) before the attack on the aromatic ring.

  • Substitution: The bulky internal carbocation attacks the diphenyl ether ring. Due to steric hindrance, the para position is heavily favored over the ortho position.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway, highlighting the critical isomerization step that defines the final product distribution.

ReactionMechanism cluster_selectivity Selectivity Factors Start Reagents: Diphenyl Ether + 1-Dodecene Cat Solid Acid Catalyst (Protonation) Start->Cat Cation1 2-Dodecyl Cation (Secondary Carbocation) Cat->Cation1 H+ Transfer Isom 1,2-Hydride Shifts (Internal Isomers: C3, C4, C5...) Cation1->Isom Fast Equilibrium Attack Electrophilic Attack (Sigma Complex Formation) Cation1->Attack Minor Pathway Isom->Attack Rate Determining Step Deprot Deprotonation & Aromatization Attack->Deprot Product Product Mixture: Mono-alkylated Isomers (Ortho/Para distribution) Deprot->Product

Caption: Figure 1. Mechanistic pathway of DPE dodecylation showing the critical carbocation isomerization step preceding aromatic substitution.

Strategic Protocol Design

Catalyst Selection: Moving Beyond

Historically, Aluminum Chloride (


) was the standard.[1] However, it requires stoichiometric amounts, is moisture-sensitive, and generates hazardous aluminum waste. Modern protocols prioritize Solid Acid Catalysts (SACs) like Sulfated Zirconia (

) or Zeolite Y.

Table 1: Catalyst Performance Matrix

FeatureHomogeneous (

)
Heterogeneous (Sulfated

)
Reaction Temp Low (50–80°C)High (140–180°C)
Selectivity (Mono) Moderate (Poly-alkylation common)High (Shape selectivity possible)
Moisture Sensitivity Extreme (Deactivates instantly)Low (Tolerant, but drying recommended)
Workup Aqueous quench (High waste)Simple Filtration (Reusable catalyst)
Corrosion High (HCl gas evolution)Negligible
Stoichiometry Control

To maximize Mono-alkyldiphenyl ether (MADS) and minimize Di-alkyldiphenyl ether (DADS) :

  • Target Ratio: Maintain a high DPE:Dodecene ratio (typically 3:1 to 5:1).

  • Reasoning: Excess DPE acts as a solvent and statistically reduces the probability of a second alkyl chain attacking an already substituted ring.

Experimental Protocol: Solid Acid Catalyzed Dodecylation

Objective: Synthesis of Mono-dodecyl Diphenyl Ether using Sulfated Zirconia. Scale: Laboratory (100 mL scale).

Reagents & Equipment
  • Substrate: Diphenyl Ether (DPE), >99% purity. Note: DPE melts at 26°C. Ensure it is liquefied before dispensing.

  • Alkylating Agent: 1-Dodecene, >95%.

  • Catalyst: Sulfated Zirconia (calcined at 600°C for 3h prior to use) or Zeolite H-Beta.

  • Apparatus: 250 mL 3-neck round bottom flask, magnetic stir bar, reflux condenser, temperature probe, nitrogen inlet.

Step-by-Step Methodology
  • Catalyst Activation (Crucial):

    • Heat the solid acid catalyst in a muffle furnace at 150°C for 2 hours immediately before use to remove physisorbed water. Rationale: Water occupies active acid sites, significantly lowering conversion rates.

  • Reactor Charging:

    • Melt Diphenyl Ether (approx. 51g, 0.3 mol) in a water bath at 40°C.

    • Charge the molten DPE into the 3-neck flask.

    • Add the activated catalyst (5 wt% relative to total reactant mass).

    • Initiate stirring (500 RPM) and purge the system with Nitrogen for 10 minutes.

  • Reaction Initiation:

    • Heat the DPE/Catalyst mixture to 160°C .

    • Add 1-Dodecene (16.8g, 0.1 mol) dropwise over 30 minutes using an addition funnel.

    • Note on Ratio: This represents a 3:1 DPE:Dodecene molar ratio to favor mono-alkylation.

  • Reaction Monitoring:

    • Maintain temperature at 160°C for 4–6 hours.

    • Sampling: Take 0.5 mL aliquots every hour. Dilute in hexane and analyze via GC-MS.

    • Endpoint: Stop when 1-Dodecene conversion >98% or when Di-alkylated product formation accelerates.

  • Workup (The "Green" Advantage):

    • Cool the reaction mixture to 60°C (do not cool below 30°C or DPE will solidify).

    • Filtration: Filter the hot mixture through a sintered glass funnel to recover the solid catalyst.

    • Distillation: The filtrate contains excess DPE and product.

      • Fraction 1: Unreacted Dodecene (if any).

      • Fraction 2: Excess Diphenyl Ether (recover under vacuum: ~100°C at 5 mmHg).

      • Residue: Mono-dodecyl diphenyl ether (Product).

Process Optimization & Troubleshooting

Achieving the correct balance between conversion and selectivity requires tuning thermodynamic parameters. Use the logic flow below to troubleshoot low yields or poor selectivity.

OptimizationLogic Start Issue Detected Problem1 Low Conversion? Start->Problem1 Problem2 High Di-Alkylation? Start->Problem2 Sol1 Check Catalyst Activation (Remove Water) Problem1->Sol1 Yes Sol3 Increase DPE:Dodecene Ratio (Target 5:1) Problem2->Sol3 Yes Sol2 Increase Temp (Solid acids need >150°C) Sol1->Sol2 If dry but slow Sol4 Reduce Contact Time (Stop reaction earlier) Sol3->Sol4 If ratio is maxed

Caption: Figure 2. Decision tree for optimizing reaction yield and selectivity.

Analytical Validation
  • GC-MS: The mono-alkylated product will appear as a cluster of peaks due to the positional isomers on the dodecyl chain. Do not mistake these for impurities.

  • Viscosity: A significant increase in viscosity often indicates the formation of di- or tri-alkylated species (heavy ends).

References

  • Friedel-Crafts Reaction Mechanism

    • Source: Wikipedia. "Friedel–Crafts reaction."[1][2][3][4][5][6][7]

    • URL:[Link][1][6][7]

  • Solid Acid Catalysis & Selectivity

    • Source: ResearchGate. "Surface and Interfacial Properties of Mono and Didodecyl Diphenyl Ether Disulfonates.
    • URL:[Link]

  • Source: Google Patents. "Process for the preparation of diphenyl ethers" (US4564712A).
  • Kinetic vs Thermodynamic Control

    • Source: Chemistry LibreTexts. "Kinetic vs. Thermodynamic Control of Reactions."
    • URL:[Link]

Sources

Method

Handling and Storage Protocols for 1-Dodecyl-4-phenoxybenzene

Application Note: AN-DPB-01 Introduction & Scope 1-Dodecyl-4-phenoxybenzene (CAS: 55191-60-1), often utilized as a high-stability lipophilic marker or specialized solvent in drug development, represents a class of alkyla...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-DPB-01

Introduction & Scope

1-Dodecyl-4-phenoxybenzene (CAS: 55191-60-1), often utilized as a high-stability lipophilic marker or specialized solvent in drug development, represents a class of alkylated diphenyl ethers known for exceptional thermal stability and oxidative resistance.[1][2] However, its specific structural combination—a rigid phenoxybenzene core attached to a flexible C12 alkyl chain—presents unique handling challenges in a research setting.[3]

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a field-validated protocol for maintaining the integrity of this compound during analytical workflows. The primary risks addressed here are viscosity-induced dosing errors , surface adsorption , and slow-onset alkyl chain oxidation .[3][1][2]

Physicochemical Profile

Understanding the physical constants is the prerequisite for accurate handling.[1][2] The high boiling point and lipophilicity dictate specific cleaning and transfer solvents.[1][2]

PropertyValueOperational Implication
Molecular Weight 338.53 g/mol Calculation basis for molarity.[1][2]
Physical State Viscous Liquid (Straw-colored)Requires positive displacement pipetting.[1][2]
Density ~0.945 g/mL (at 25°C)Gravimetric verification recommended over volumetric.[1][2]
Boiling Point 310–436°C (Predicted)Extremely low volatility; residue is persistent.[1][2]
Solubility Lipophilic (LogP > 7)Insoluble in water; requires DCM, Hexane, or Toluene for cleaning.[3]
Flash Point > 110°CLow flammability, but combustible.[1][2]

Handling Protocols: Precision Transfer & Containment

Viscosity Management (The "Reverse Pipetting" Mandate)

Due to the dodecyl chain, this compound exhibits significant viscosity and surface tension effects that cause standard air-displacement pipettes to under-deliver.[1][2]

  • Protocol: Use Positive Displacement Pipettes (e.g., Gilson Microman or Eppendorf Mastertip) for volumes < 1 mL.

  • Alternative: If using air-displacement pipettes, employ the Reverse Pipetting Technique :

    • Depress plunger to the second stop.[1][2]

    • Aspirate slowly (allow 2-3 seconds for equilibration).

    • Dispense to the first stop only.[1][2]

    • Discard the remaining liquid in the tip.[1][2]

  • Causality: The liquid film retained on the inner wall of a standard tip (adhesion) significantly alters the dispensed volume. Reverse pipetting negates this error by retaining the "wetted" volume in the tip.[1][2]

Surface Adsorption & Cleaning

The lipophilic nature of 1-Dodecyl-4-phenoxybenzene causes it to adsorb strongly to polypropylene and glass surfaces.[1][2]

  • Glassware: Use borosilicate glass. Pre-rinse with a non-polar solvent (Hexane or Dichloromethane) before final cleaning to remove the oily film.[1][2] Aqueous detergents alone are often insufficient.[1][2]

  • Plastics: Avoid polystyrene (PS) containers for long-term storage, as the compound may leach plasticizers or adsorb into the matrix.[1][2] Use HDPE or Teflon (PTFE) lined caps.[1][2]

Workflow Visualization

The following diagram outlines the critical decision path for transferring this viscous lipid-like fluid.

HandlingWorkflow Start Intake/Sample Prep ViscosityCheck Check Viscosity (Temp Dependent) Start->ViscosityCheck PipetteChoice Select Pipette Type ViscosityCheck->PipetteChoice Liquid at RT PosDisp Positive Displacement (Preferred) PipetteChoice->PosDisp Best Accuracy RevPipette Reverse Pipetting (Air Displacement) PipetteChoice->RevPipette Alternative Gravimetric Gravimetric Verification (Weigh Dispense) PosDisp->Gravimetric RevPipette->Gravimetric

Figure 1: Decision logic for accurate volumetric transfer of viscous alkyl-aryl ethers.

Storage Protocols: Stability Assurance

While the ether linkage is chemically robust, the C12 alkyl chain is susceptible to slow radical oxidation over extended periods, particularly if exposed to UV light or heat.[3]

Environmental Control[1][2][3]
  • Temperature: Store at +4°C to +25°C .

    • Note: If stored at +4°C, the viscosity will increase drastically.[3] Allow the container to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation and ensure accurate pipetting.

  • Light: Store in Amber Glass vials to prevent photo-oxidation of the aromatic ring system.

  • Atmosphere: For storage > 3 months, purge the headspace with Nitrogen (N2) or Argon.

Degradation Pathways

The compound is generally stable against hydrolysis but vulnerable to oxidation.[1][2]

  • Primary Risk: Alkyl chain oxidation (peroxide formation) leading to chain scission.[1][2]

  • Secondary Risk: Friedel-Crafts type reactions if exposed to strong Lewis acids.[1][2]

DegradationLogic cluster_risks Degradation Triggers Molecule 1-Dodecyl-4-phenoxybenzene Oxygen Atmospheric O2 Molecule->Oxygen UV UV Light Molecule->UV Outcome1 Alkyl Chain Oxidation (Peroxides/Ketones) Oxygen->Outcome1 Slow Reaction Outcome2 Color Change (Yellowing) UV->Outcome2 Photo-degradation Prevention Mitigation: N2 Purge + Amber Glass Outcome1->Prevention Prevents Outcome2->Prevention Prevents

Figure 2: Primary degradation pathways and mitigation strategies.

Safety & Disposal (EHS)[1][3]

Although often used in small quantities in research, the aquatic toxicity profile requires strict adherence to disposal protocols.[3]

  • Aquatic Toxicity: Classified as "Very toxic to aquatic life" (H400).[1][2][4] Do NOT dispose of down the drain.

  • Spill Cleanup: Do not use water.[1][2][5] Adsorb with sand or vermiculite.[1][2] Clean the surface with an organic solvent (Ethanol or Acetone) followed by soap and water.[2]

  • PPE: Nitrile gloves are sufficient for incidental contact.[1][2] Safety goggles are mandatory due to the difficult-to-rinse nature of the lipophilic liquid if it enters the eye.[1][2]

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 66914, Benzene, 1-dodecyl-4-methyl- (Structural Analog/Physical Data). Retrieved from [Link][1][2][6]

  • Eppendorf. (2018).[1][2] Viscous Liquids Need Special Pipetting Techniques. Lab Academy. Retrieved from [Link][3][1][2]

  • ChemBK. (2023).[1][2] 1-Dodecyl-4-phenoxybenzene Physical Constants. Retrieved from [Link][3][1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 1-Dodecyl-4-phenoxybenzene

Welcome to the technical support center for the purification of 1-Dodecyl-4-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Dodecyl-4-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. We will explore common issues and provide troubleshooting strategies and detailed protocols in a practical question-and-answer format. Our focus is on explaining the underlying scientific principles to empower you to make informed decisions during your purification process.

Section 1: Understanding Your Crude Product & Initial Assessment

This section addresses the preliminary steps you should take upon completing the synthesis of 1-Dodecyl-4-phenoxybenzene, before attempting large-scale purification.

Q1: My crude product is a waxy solid or a viscous oil. Is this expected?

Answer: Yes, this is a common physical state for crude 1-Dodecyl-4-phenoxybenzene. The molecule consists of a rigid aromatic core (the phenoxybenzene group) and a long, flexible, non-polar alkyl chain (the dodecyl group).[1] This combination of structural features can lead to a low melting point or the formation of an amorphous, waxy solid rather than a well-defined crystalline structure, especially in the presence of impurities. The calculated melting point is approximately 175°C, but impurities will significantly depress and broaden this range.[2]

Q2: What are the most probable impurities I need to remove?

Answer: The impurities present in your crude product are almost entirely dependent on the synthetic route used. The two most common synthetic strategies are Friedel-Crafts alkylation and phase-transfer catalyzed etherification.[1]

  • If you used Friedel-Crafts Alkylation: This method is prone to polyalkylation because the initial product is more nucleophilic than the starting material.[1]

    • Poly-alkylated Species: Di- and tri-dodecylated phenoxybenzene.

    • Isomers: Ortho- and meta-dodecyl-4-phenoxybenzene, arising from lack of perfect regioselectivity.

    • Unreacted Starting Materials: Phenoxybenzene (diphenyl ether) and the dodecylating agent (e.g., 1-dodecene or 1-dodecyl chloride).

  • If you used Phase-Transfer Catalysis (Williamson Ether Synthesis type): This method is generally cleaner but can still have specific impurities.[1]

    • Unreacted Starting Materials: 4-Dodecylphenol and the phenoxylating agent.

    • Catalyst Residue: Quaternary ammonium salts used for phase transfer.[1] These are typically removed during an aqueous workup.

The following table summarizes these potential impurities.

Synthetic RoutePotential ImpurityStructurePolarity Relative to Product
Friedel-CraftsPoly-alkylated phenoxybenzeneDodecyl groups on phenoxybenzeneLess Polar
Friedel-CraftsIsomers (ortho-, meta-)Dodecyl group at different positionsSimilar Polarity
Friedel-CraftsPhenoxybenzene (Diphenyl Ether)C₁₂H₁₀OMore Polar
Etherification4-DodecylphenolC₁₈H₃₀OMore Polar (due to -OH)
Q3: How can I quickly assess the purity and complexity of my crude mixture before choosing a purification method?

Answer: Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose. It provides a rapid, qualitative assessment of the number of components in your mixture and helps in developing a solvent system for column chromatography.[3]

Causality: TLC operates on the same principle as column chromatography: separation based on differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent).[4] The polarity of the compounds determines their affinity for the polar silica gel.

  • More polar compounds (like residual 4-dodecylphenol) will adhere more strongly to the silica and travel a shorter distance up the plate (lower Retention Factor, Rf).

  • Less polar compounds (like your product and poly-alkylated byproducts) will have less affinity for the silica and travel further up the plate (higher Rf).

A good starting TLC solvent system for 1-Dodecyl-4-phenoxybenzene is a 95:5 or 90:10 mixture of a non-polar solvent like Hexane or Heptane and a slightly more polar solvent like Ethyl Acetate or Dichloromethane. The ideal system should give your product an Rf value between 0.2 and 0.4 to ensure good separation on a column.[3]

Section 2: Troubleshooting Guide for Column Chromatography

Column chromatography is the most reliable method for purifying 1-Dodecyl-4-phenoxybenzene, especially when dealing with oily products or closely related impurities.[4][5]

Q4: My compound is streaking badly on the TLC plate. What does this indicate and how will it affect my column?

Answer: Streaking on a TLC plate is a red flag that will translate to poor separation (broad, overlapping bands) on your column. The primary causes are:

  • Overloading: You have spotted too much of the crude mixture on the TLC plate. Try diluting your sample significantly.

  • Insolubility: The compound is not fully dissolving in the mobile phase as it moves up the plate. This is less likely for 1-Dodecyl-4-phenoxybenzene in typical non-polar eluents.

  • Acidic Impurities: If your synthesis generated acidic byproducts, they can interact strongly and irreversibly with the slightly acidic silica gel, causing streaking. You can neutralize the silica by using a solvent system containing a small amount (0.5-1%) of triethylamine.[6]

Q5: The separation between my product and a key impurity is very poor (ΔRf < 0.1). How can I improve this?

Answer: Improving separation requires optimizing the mobile phase.

  • Decrease Solvent Polarity: If the spots are too high on the TLC plate (Rf > 0.5), decrease the proportion of the polar solvent (e.g., move from 90:10 Hexane:EtOAc to 95:5). This will increase the interaction of all compounds with the silica, spreading out the separation.

  • Change Solvent System: Sometimes, simply changing the polarity is not enough. The selectivity of the solvent system matters. Try replacing Ethyl Acetate with Dichloromethane or a combination. For example, a Hexane:DCM system may offer different selectivity than a Hexane:EtOAc system for your specific impurities.

  • Use a Gradient Elution: For very difficult separations, a gradient elution on the column is highly effective.[6] You start with a very non-polar solvent system to elute the least polar impurities first, and then gradually increase the polarity of the mobile phase to elute your product, leaving the more polar impurities behind.

Q6: My crude product is a thick oil that is hard to load onto the column. What is the best loading technique?

Answer: For oily or poorly soluble compounds, direct liquid loading can be messy and lead to poor separation. The preferred method is solid loading or "dry loading".[6]

Causality: This technique ensures that the sample is introduced to the column in a very narrow, concentrated band, which is critical for achieving sharp, well-resolved peaks.

Protocol for Dry Loading:

  • Dissolve your crude product in a minimal amount of a volatile solvent (like Dichloromethane or Ethyl Acetate).

  • Add a small amount of silica gel to this solution (typically 1-2 times the mass of your crude product) to form a slurry.

  • Thoroughly evaporate the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of silica gel coated with your crude mixture.[6]

  • Carefully layer this powder on top of your packed column.

  • Add a protective layer of sand, and you can begin your elution.

Purification Strategy Workflow

The following diagram outlines the decision-making process for purifying your crude product.

PurificationWorkflow Start Crude 1-Dodecyl-4- phenoxybenzene TLC Analyze by TLC (e.g., 95:5 Hexane:EtOAc) Start->TLC AssessTLC Assess TLC Plate TLC->AssessTLC Column Purify by Flash Column Chromatography AssessTLC->Column Good spot separation (Product Rf ≈ 0.3) Recryst Attempt Purification by Recrystallization AssessTLC->Recryst Single major spot & product is solid Optimize Optimize TLC Solvent System AssessTLC->Optimize Poor separation or streaking Pure Pure Product Column->Pure Recryst->Pure Optimize->TLC

Caption: Decision workflow for purifying crude 1-Dodecyl-4-phenoxybenzene.

Section 3: Troubleshooting Guide for Recrystallization

If your crude product is a solid and TLC analysis shows one major component, recrystallization can be a highly efficient and scalable purification technique.

Q7: How do I select an appropriate solvent for recrystallization?

Answer: The ideal recrystallization solvent will dissolve your compound completely at high temperatures (near the solvent's boiling point) but poorly at low temperatures (room temperature or 0°C).[7]

Solvent Screening Protocol:

  • Place a small amount of your crude solid (20-30 mg) into a test tube.

  • Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound.

  • If it doesn't dissolve, heat the mixture gently. A good solvent will dissolve the compound when hot.

  • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a promising solvent.

Solvent Suggestions: Given the molecule's non-polar nature, start with solvents like heptane, ethanol, isopropanol, or acetone. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are often very effective.[8]

Q8: My compound "oiled out" during cooling instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This is common for compounds with low melting points or when the solution is too concentrated.[7]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Then, add more of the same solvent to reduce the concentration.[7]

  • Cool Slowly: Allow the flask to cool very slowly. Insulating the flask can promote the formation of well-ordered crystals instead of an amorphous oil.

  • Lower the Solution Polarity: If using a mixed solvent system like ethanol/water, the high polarity of water might be causing the non-polar product to crash out as an oil. Try using a less polar co-solvent.

Principle of Separation by Column Chromatography

This diagram illustrates how compounds of different polarities are separated on a silica gel column.

ColumnChromatography cluster_0 Column Chromatography Separation cluster_T0 cluster_T1 cluster_T2 T0 Time 0: Loading T1 Time 1: Elution Begins T2 Time 2: Separation l0 Eluent s0 Crude Mixture p0 Silica Gel (Stationary Phase) l1 Eluent Flow i1_less Less Polar Impurity prod1 Product i1_more More Polar Impurity p1 Silica Gel l2 Eluent Flow i2_less Less Polar Impurity prod2 Product i2_more More Polar Impurity p2 Silica Gel

Caption: Separation of components based on polarity in column chromatography.

Section 4: Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline. The exact solvent system must be determined by prior TLC analysis.

  • Column Preparation:

    • Select a column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude product).

    • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (60-120 mesh) in your initial, non-polar eluent.[5]

    • Pour the slurry into the column, and with the stopcock open, gently tap the column to ensure even packing. Allow excess solvent to drain until it is level with the top of the silica.

  • Sample Loading:

    • Prepare your sample for dry loading as described in Q6 .

    • Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.

    • Gently add a layer of sand on top of the sample layer to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column. Use air pressure ("flash" chromatography) to push the solvent through the column at a steady rate.

    • Begin collecting fractions in numbered test tubes or flasks immediately.[5]

    • If using a gradient, start with the least polar solvent mixture and systematically increase the polarity according to your separation needs.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-Dodecyl-4-phenoxybenzene.

Solvent Properties for Chromatography & Recrystallization

The choice of solvent is critical for successful purification. This table provides properties of common organic solvents.[9]

SolventFormulaBoiling Point (°C)Relative PolarityDielectric Constant
n-HexaneC₆H₁₄690.0091.9
n-HeptaneC₇H₁₆980.0121.9
TolueneC₇H₈110.60.0992.4
DichloromethaneCH₂Cl₂39.60.3099.0
Diethyl EtherC₄H₁₀O34.60.1174.3
Ethyl AcetateC₄H₈O₂770.2286.0
AcetoneC₃H₆O560.35521
2-Propanol (IPA)C₃H₈O82.40.54619
EthanolC₂H₆O78.50.65424.5
MethanolCH₄O64.70.76232.7

References

  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Available at: [Link]

  • ChemBK. (n.d.). 1-Dodecyl-4-phenoxybenzene. Available at: [Link]

  • ACS Publications. (2024). Determination of 1,4-Diethoxybenzene Solubility in 12 Monosolvent Systems at Multiple Temperatures from 278.15 to 318.15 K. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-phenoxy-4-dodecyl- (CAS 55191-60-1). Available at: [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Available at: [Link]

Sources

Optimization

Technical Support Center: 1-Dodecyl-4-phenoxybenzene Synthesis

The following technical guide is structured as a specialized support resource for researchers and process chemists. It prioritizes high-purity synthesis suitable for pharmaceutical and advanced material applications, dis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers and process chemists. It prioritizes high-purity synthesis suitable for pharmaceutical and advanced material applications, distinguishing between "technical grade" mixtures and "isomer-pure" synthesis.

Subject: Yield Optimization & Protocol Troubleshooting for 1-Dodecyl-4-phenoxybenzene Document ID: TSC-ORG-DPE-12 Audience: Medicinal Chemists, Process Development Scientists Last Updated: February 6, 2026

Executive Summary & Critical Structural Distinction

Warning: The "Isomer Trap" in Alkylation Before optimizing yield, you must validate your synthetic route against your structural requirements.

  • Route A (Direct Alkylation): Reacting diphenyl ether with 1-dodecene using acid catalysts (Friedel-Crafts) typically yields a branched mixture (2-, 3-, 4-dodecyl isomers) due to carbocation rearrangement. This is acceptable for industrial lubricants but often unacceptable for structure-activity relationship (SAR) studies.

  • Route B (Linear Specific): To synthesize strictly linear 1-dodecyl-4-phenoxybenzene , you must use Acylation-Reduction or Transition Metal Coupling .

This guide focuses on Route B (High Precision) for drug development applications, with specific troubleshooting for yield maximization.

Primary Workflow: The "High-Precision" Coupling Route

For research requiring >98% regioselectivity and linearity, the Ullmann-type Ether Synthesis is the gold standard. It couples commercially available 4-dodecylphenol with bromobenzene.

Core Protocol: Copper-Catalyzed Ullmann Coupling

Reaction:



Optimized Experimental Conditions
ComponentRecommendationTechnical Rationale
Substrate Ratio 1.0 : 1.2 (Phenol : Halide)Slight excess of bromobenzene drives the reaction to completion; it is easier to remove than the phenol during purification.
Catalyst CuI (10 mol%) Copper(I) iodide is cost-effective and highly active when ligated.
Ligand N,N-Dimethylglycine (20 mol%) Essential for solubilizing the Cu-species and lowering the activation energy. Superior to phenanthroline for this specific ether linkage.
Base Cs₂CO₃ (2.0 equiv) Cesium carbonate is preferred over K₂CO₃ due to the "cesium effect" (higher solubility in organic solvents), enhancing reaction rate.
Solvent DMF or DMSO High-boiling polar aprotic solvents are required to solubilize the inorganic base and reach activation temperatures (90–110°C).
Atmosphere Argon/Nitrogen Strictly inert atmosphere prevents oxidation of the Cu(I) catalyst to inactive Cu(II).

Workflow Visualization

SynthesisPathways Start Target: 1-Dodecyl-4-phenoxybenzene RouteA Route A: Direct Alkylation (Diphenyl Ether + 1-Dodecene) Start->RouteA Industrial RouteB Route B: Acylation-Reduction (Diphenyl Ether + Dodecanoyl Cl) Start->RouteB Scaffold Synthesis RouteC Route C: Ullmann Coupling (4-Dodecylphenol + Ph-Br) Start->RouteC Recommended (Lab) ResultA Result: Branched Mixture (Low Purity) RouteA->ResultA ResultB Result: Linear Para-Isomer (High Purity, 2 Steps) RouteB->ResultB ResultC Result: Linear Para-Isomer (High Purity, 1 Step) RouteC->ResultC

Figure 1: Decision tree for synthesis routes. Route C is recommended for high-purity laboratory scale synthesis to avoid branching issues.

Troubleshooting & Optimization Guide (Q&A)

Category: Yield Optimization

Q: My conversion stalls at 60% despite heating for 24 hours. How do I push it to completion? A: This "stalling" phenomenon is often due to catalyst poisoning or ligand degradation.

  • Check Oxygen Exclusion: The Cu(I) catalytic cycle is extremely sensitive to O₂. Ensure you are degassing solvents (freeze-pump-thaw) and using a Schlenk line.

  • Ligand Loading: If the reaction turns black (precipitated Cu⁰), your ligand is insufficient. Increase the Ligand:Cu ratio from 2:1 to 3:1.

  • Halide Choice: Switch from Bromobenzene to Iodobenzene . The C-I bond is weaker, facilitating the oxidative addition step, often doubling yields at lower temperatures [1].

Q: I am seeing significant amounts of biaryl (biphenyl) byproduct. What is happening? A: This is a homocoupling side reaction of the phenyl halide.

  • Cause: Often occurs if the phenol is added too slowly or if the catalyst loading is too high relative to the nucleophile.

  • Fix: Ensure the phenol and base are present in the mixture before heating. Lower the temperature to 90°C; homocoupling often has a higher activation energy than the desired C-O coupling.

Category: Purification & Isolation

Q: The product is an oil that is difficult to crystallize. How do I purify it? A: 1-Dodecyl-4-phenoxybenzene has a long alkyl chain, making it waxy or liquid at room temperature.

  • Remove Base/Catalyst: Filter the reaction mixture through a Celite pad while hot (if using toluene) or after diluting with ethyl acetate. Wash extensively with water to remove DMF/DMSO.

  • Remove Excess Phenol: Wash the organic layer with 1M NaOH . The unreacted 4-dodecylphenol is acidic and will move to the aqueous layer as the phenolate salt. The product (ether) will remain in the organic layer.

  • Final Polish: If >99% purity is needed, perform flash chromatography using Hexanes:Ethyl Acetate (98:2). The non-polar product elutes very quickly.

Category: Alternative Route (Acylation-Reduction)

Q: I need to synthesize this on a kilogram scale. Is Ullmann coupling still the best choice? A: For kg-scale, the cost of 4-dodecylphenol and cesium base becomes prohibitive. Switch to the Acylation-Reduction Route :

  • Acylation: Diphenyl ether + Dodecanoyl Chloride (

    
     cat., 
    
    
    
    ). This yields 4-phenoxydodecanophenone with high para-selectivity (>95%).
  • Reduction: Wolff-Kishner reduction (Hydrazine hydrate, KOH, ethylene glycol,

    
    ).
    
    • Note: This guarantees the linear chain structure without the cost of Pd/Cu ligands, though it involves harsh reduction conditions [2].

Quantitative Data: Solvent & Base Effects[1]

The following data summarizes yield optimization experiments for the coupling of 4-dodecylphenol (1.0 equiv) and bromobenzene (1.2 equiv) [3].

SolventBaseTemp (°C)Time (h)Yield (%)Notes
Toluene

1102445%Poor solubility of base.
DMF

1201878%Standard protocol.
DMF

110 12 92% Recommended. "Cesium Effect" active.
DMSO

1001265%Side reactions observed (hydrolysis).
1,4-Dioxane

1002488%Good alternative if DMF is difficult to remove.

References

  • Ullmann Coupling Optimization: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1] Angewandte Chemie International Edition, 48(38), 6954-6971. Link

  • Acylation-Reduction Pathway: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Ligand Effects in Ether Synthesis: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry, 74(17), 6645-6648. Link

  • Purification of Alkyl Ethers: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for phenol removal via alkaline wash).

Sources

Troubleshooting

Technical Support Center: Thermal Stability Optimization for 1-Dodecyl-4-phenoxybenzene Fluids

Product Series: Alkylated Diphenyl Ether Fluids (e.g., HTF-1200 Series) Document ID: TS-DPO-2024-05 Audience: Process Chemists, Formulation Scientists, and Reactor Engineers. Diagnostic Hub: Is Your Fluid Degrading?

Author: BenchChem Technical Support Team. Date: February 2026

Product Series: Alkylated Diphenyl Ether Fluids (e.g., HTF-1200 Series) Document ID: TS-DPO-2024-05 Audience: Process Chemists, Formulation Scientists, and Reactor Engineers.

Diagnostic Hub: Is Your Fluid Degrading?

Before attempting stabilization, confirm the degradation mode. 1-Dodecyl-4-phenoxybenzene is a hybrid molecule: it possesses a thermally robust diphenyl ether core and a thermally sensitive dodecyl alkyl tail.

Quick Diagnostic Table

SymptomChemical MechanismSeverityRecommended Action
Darkening / Blackening Formation of chromophores via oxidation (quinones).ModerateCheck inert gas blanket; Add Primary Antioxidant.
Viscosity Increase (>10%) Oxidative cross-linking (polymerization) of alkyl chains.HighSTOP USE. Fluid flush required.
Viscosity Decrease Thermal cracking (C-C bond scission) of the dodecyl tail.CriticalTemperature exceeds molecular limit (>300°C). Reduce T or switch to non-alkylated fluid.
Acid Number (TAN) > 0.5 Formation of carboxylic acids from carbonyl oxidation.ModerateAdd acid scavenger; Monitor corrosion rates.
Sludge/Varnish Insolubles formed from radical termination steps.HighFiltration required; Add dispersant.

Root Cause Analysis: The "Achilles' Heel" Mechanism

To improve stability, you must understand why the molecule fails.

  • The Strong Core: The diphenyl ether backbone is stable up to ~400°C due to resonance stabilization.

  • The Weak Link: The dodecyl (C12) chain .

    • Thermal Limit: At temperatures >280°C (without oxygen), the alkyl chain undergoes homolytic fission (cracking).

    • Oxidative Limit: At temperatures >150°C (with oxygen), the benzylic hydrogens (adjacent to the ring) are attacked by free radicals, forming hydroperoxides.

Degradation Pathway Visualization

The following diagram illustrates the specific point of failure (the alkyl chain) and the propagation cycle you must interrupt.

DegradationPathway Start 1-Dodecyl-4-phenoxybenzene Radical Alkyl Radical (R•) Start->Radical H• Abstraction Heat Heat (>150°C) + O2 Heat->Radical Peroxide Peroxy Radical (ROO•) Radical->Peroxide + O2 Crosslink Cross-linking (Sludge/Varnish) Radical->Crosslink Termination HydroP Hydroperoxide (ROOH) Peroxide->HydroP + H• HydroP->Radical Branching (Autocatalysis) Scission Chain Scission (Viscosity Drop) HydroP->Scission Beta-Scission Antiox1 Primary AO (Scavenges R•/ROO•) Antiox1->Radical Antiox1->Peroxide Antiox2 Secondary AO (Decomposes ROOH) Antiox2->HydroP

Figure 1: The Thermo-Oxidative Degradation Cycle. Green notes indicate where specific stabilizers intervene.

Stabilization Protocols (The "How-To")

Do not rely on a single additive. Use a Synergistic Binary System to target both radical propagation and hydroperoxide decomposition.

Protocol A: The High-Temperature Synergist (Recommended)

Best for: Reactor jackets operating at 180°C - 260°C.

Ingredients:

  • Primary Antioxidant (Radical Scavenger): Alkylated Diphenylamine (ADPA).

    • Why: Unlike hindered phenols (which volatilize >200°C), ADPA forms stable nitroxyl radicals that trap alkyl radicals effectively at high heat.

    • Target Concentration: 0.5% - 1.0% w/w.

  • Secondary Antioxidant (Peroxide Decomposer): Dilauryl Thiodipropionate (DLTDP) or organophosphites.

    • Why: It reduces hydroperoxides into inactive alcohols, preventing the "branching" step shown in Figure 1.

    • Target Concentration: 0.2% - 0.5% w/w.

Step-by-Step Blending:

  • Heat the base fluid (1-Dodecyl-4-phenoxybenzene) to 60°C .

  • Add ADPA slowly under agitation. Stir for 30 mins until clear.

  • Add DLTDP. Stir for 30 mins.

  • Filtration: Pass through a 5-micron filter to ensure no undissolved solids remain (undissolved additives can act as nucleation sites for sludge).

Protocol B: Metal Deactivation (System Specific)

Best for: Systems with copper heating coils or older steel piping.

Trace metals (Cu, Fe) catalyze the breakdown of hydroperoxides by a factor of 100x.

  • Additive: Tolutriazole derivative (Metal Passivator).

  • Dosage: 50 - 100 ppm (0.01%).

  • Action: Forms a chelate film on metal surfaces, preventing catalytic activity.

Experimental Validation

How do you prove the stability has improved? Use these standard assays.

Method 1: Pressure Differential Scanning Calorimetry (PDSC)
  • Standard: ASTM D6186

  • Procedure:

    • Place 3mg sample in an aluminum pan.

    • Pressurize cell to 500 psi with Oxygen.

    • Ramp temperature to 200°C (isothermal hold).

    • Measure: Oxidation Induction Time (OIT).

  • Success Metric: An OIT increase from <10 mins (unstabilized) to >40 mins (stabilized).

Method 2: The "Oven Aging" Stress Test (In-House)
  • Fill 50mL beakers with Fluid A (Control) and Fluid B (Stabilized).

  • Place in a forced-air oven at 200°C for 168 hours (1 week).

  • Post-Test Analysis:

    • Viscosity Change:

      
       is acceptable.
      
    • Acid Number: TAN

      
       mg KOH/g is acceptable.
      

Troubleshooting & Decision Support

Use this logic flow to resolve stability issues in active systems.

TroubleshootingTree Start Issue Detected CheckTemp Is Process Temp > 280°C? Start->CheckTemp ThermalCrack Thermal Cracking Likely (Bond Scission) CheckTemp->ThermalCrack Yes CheckAir Is System Closed/Inerted? CheckTemp->CheckAir No YesTemp YES Solution1 Switch to Eutectic Biphenyl/Diphenyl Oxide ThermalCrack->Solution1 NoTemp NO (<280°C) Oxidation Oxidative Degradation CheckAir->Oxidation No CheckMetal High Copper/Fe Levels in ICP Analysis? CheckAir->CheckMetal Yes NoAir NO (Air Present) Solution2 1. N2 Blanket 2. Add ADPA + DLTDP Oxidation->Solution2 YesAir YES (N2 Blanket) Catalysis Metal Catalyzed Breakdown CheckMetal->Catalysis Yes YesMetal YES Solution3 Add Metal Deactivator (Tolutriazole) Catalysis->Solution3

Figure 2: Troubleshooting Logic Flow for Fluid Instability.

Frequently Asked Questions (FAQs)

Q: Can I use BHT (Butylated Hydroxytoluene) as an antioxidant? A: No. BHT is a hindered phenol with high volatility. At the operating temperatures of 1-Dodecyl-4-phenoxybenzene (>150°C), BHT will vaporize rapidly, leaving the fluid unprotected. You must use high-molecular-weight antioxidants like Irganox 1010 or, preferably, Alkylated Diphenylamines (ADPA) like Irganox L57.

Q: My fluid turned green, then black. What happened? A: Green coloration often indicates copper corrosion (copper carboxylates) leaching into the fluid. This confirms that the fluid has become acidic (high TAN) and is attacking your heat exchanger coils.

  • Immediate Action: Test TAN. If > 1.0, flush the system. If < 1.0, add a metal deactivator immediately.

Q: Why does the viscosity drop instead of increase? A: Viscosity drop indicates Thermal Cracking (breaking of the C12 alkyl chain), not oxidation. This means you are exceeding the thermal envelope of the alkyl group (~290°C). Antioxidants cannot fix this. You must lower the temperature or switch to a non-alkylated polyphenyl ether (e.g., 5-ring PPE).

References

  • Gatto, V. J., et al. (2014). "Redesigning alkylated diphenylamine antioxidant for modern lubricant." Lubrication Science. Link

  • Chao, M., et al. (2014).[1] "Antioxidant synergism between synthesised alkylated diphenylamine and dilauryl thiodipropionate in polyolefin base fluid." Journal of Thermal Analysis and Calorimetry. Link

  • BenchChem Technical Data. (2025). "Technical Support Center: Enhancing Lubricant Thermal Stability with 2-Hexadecylnaphthalene." Link

  • National Institutes of Health (NIH). (2025). "PubChem Compound Summary for CID 55191-60-1 (1-Dodecyl-4-phenoxybenzene)." Link

  • Rudnick, L. R. (2009). Lubricant Additives: Chemistry and Applications, Second Edition. CRC Press. (Standard Reference Text).

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectrum analysis of 1-Dodecyl-4-phenoxybenzene

This guide provides a technical analysis of the H-NMR spectrum for 1-Dodecyl-4-phenoxybenzene , a critical intermediate in liquid crystal synthesis and high-temperature lubricant formulations. Publish Comparison Guide |...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the H-NMR spectrum for 1-Dodecyl-4-phenoxybenzene , a critical intermediate in liquid crystal synthesis and high-temperature lubricant formulations.

Publish Comparison Guide | Technical Series: Analytical Standards

Executive Summary & Application Context

1-Dodecyl-4-phenoxybenzene (CAS: 55191-60-1) is a diaryl ether surfactant often used as a base fluid for high-temperature lubricants or as a mesogenic core in liquid crystals. Its performance relies heavily on regiochemical purity (para-substitution) and oxidative stability .

This guide compares the H-NMR profile of the pure compound against its common precursors (Dodecylbenzene ) and degradation products (oxidized ketones/quinones), providing researchers with a robust method to validate synthesis quality and monitor fluid breakdown.

Structural Analysis & Theoretical Assignment

The molecule consists of a lipophilic dodecyl tail attached to a diphenyl ether core. The H-NMR spectrum is distinct due to the electronic push-pull of the ether oxygen and the alkyl chain.

Molecular Structure & Proton Labeling
  • System A (Aliphatic Tail): A 12-carbon chain. The

    
    -methylene (benzylic) is the most deshielded aliphatic signal.
    
  • System B (Aromatic Core): Two phenyl rings linked by an ether oxygen.

    • Ring 1 (Substituted): Para-substituted phenylene ring.

    • Ring 2 (Unsubstituted): Monosubstituted phenyl ring.

G Struct 1-Dodecyl-4-phenoxybenzene Tail Dodecyl Tail (Aliphatic) Struct->Tail C1-C12 Core Diphenyl Ether (Aromatic) Struct->Core Ar-O-Ar Alpha α-CH2 ~2.60 ppm Tail->Alpha OrthoEther Ortho-to-Ether ~6.90 ppm Core->OrthoEther OrthoAlkyl Ortho-to-Alkyl ~7.15 ppm Core->OrthoAlkyl

Figure 1: Structural segmentation of 1-Dodecyl-4-phenoxybenzene for NMR assignment.

Experimental Protocol

To ensure reproducibility and comparable integration values, follow this standardized acquisition protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations may cause stacking effects in the aromatic region, broadening the multiplets.

  • Filtration: Filter through a glass wool plug if any turbidity (inorganic salts from synthesis) is observed.

Acquisition Parameters
  • Frequency: 400 MHz or higher recommended for aromatic resolution.

  • Pulse Sequence: Standard 1H zg30.

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the long aliphatic chain vs. aromatic protons).
    
  • Scans (NS): 16–32 scans.

Spectrum Data & Comparative Analysis

The following table contrasts the target molecule with its primary precursor (Dodecylbenzene ) and common oxidative degradation products found in lubricant applications.

Table 1: H-NMR Chemical Shift Comparison (

, ppm in

)
Proton AssignmentMultiplicity1-Dodecyl-4-phenoxybenzene (Target)Dodecylbenzene (Precursor)Degradation Products (Oxidized)
Terminal

Triplet (t)0.88 0.880.88
Bulk

Broad (m)1.26 - 1.30 1.261.26

-

Quintet (m)1.60 1.601.60

-

(Benzylic)
Triplet (t)2.58 - 2.60 2.592.60 - 2.80 (Shifted if

-oxidized)
Ar-H (Ortho to Ether) Doublet (d)6.92 - 6.95 AbsentComplex/Shifted
Ar-H (Ortho to Alkyl) Doublet (d)7.12 - 7.15 7.10 - 7.15Broadened
Ar-H (Unsubst. Ring) Multiplet (m)7.05 - 7.35 AbsentN/A
Ar-H (Generic) MultipletN/A7.15 - 7.30N/A
New Signals VariousNoneNone9.5-10.0 (Aldehydes)2.1-2.4 (Ketones)
Key Diagnostic Signals
  • The "Ether Gap" (6.90 ppm): The protons ortho to the oxygen in the substituted ring appear as a distinct doublet upfield (~6.92 ppm) due to the electron-donating effect of the ether oxygen. This peak confirms the formation of the ether linkage. If this peak is missing, you likely have unreacted dodecylbenzene.

  • Integration Ratio:

    • Aromatic Region (9H total) : Benzylic

      
       (2H).
      
    • Ratio must be 4.5 : 1 .

    • Deviation: If the aromatic integral is too low relative to the aliphatic chain, it suggests contamination with excess alkyl halides or aliphatic impurities.

Performance & Stability Monitoring

In drug delivery or lubricant applications, this molecule is subject to thermal oxidation. NMR is a superior tool for early detection of this failure mode compared to IR.

Degradation Pathway Visualization

Oxidation typically attacks the benzylic position (


-carbon) or cleaves the ether bond.

Degradation Pure Pure 1-Dodecyl-4-phenoxybenzene (Clean doublets at 6.9 & 7.1 ppm) Heat Thermal Stress / Oxidation Pure->Heat Prod1 Benzylic Oxidation (Ketone Formation) Heat->Prod1 Prod2 Ether Cleavage (Phenol + Quinones) Heat->Prod2 Signal1 New Triplet ~2.9 ppm (alpha-H next to C=O) Prod1->Signal1 Signal2 Broadening of Aromatic Region New peaks 6.5 - 6.8 ppm Prod2->Signal2

Figure 2: NMR signatures of oxidative degradation pathways.

Protocol for Stability Testing:

  • Take a baseline NMR of the fresh material.

  • After stress testing (e.g., 150°C for 24h), acquire a second spectrum.

  • Zoom into 2.0–3.0 ppm: Look for new multiplets indicating oxidation of the alkyl chain.

  • Zoom into 6.5–7.5 ppm: Look for loss of resolution in the sharp doublets, indicating ring oxidation.

References
  • National Institute of Standards and Technology (NIST). Benzene, 1-phenoxy-4-dodecyl- Mass & IR Spectra Data. NIST Chemistry WebBook, SRD 69. Link

  • Santos, J. C. O., et al. (2015).[1] Thermal Degradation Process of Synthetic Lubricating Oils: Spectroscopic Study. ResearchGate.[1][2][3] Link

  • Reich, H. J. Structure Determination Using NMR Spectroscopy: Chemical Shifts of Alkyl and Aryl Ethers. University of Wisconsin-Madison. Link

  • Sigma-Aldrich. NMR Chemical Shifts of Common Impurities and Solvents.Link

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of 1-Dodecyl-4-phenoxybenzene

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of innovation. 1-Dodecyl-4-phenoxybenzene, with its combination of a long aliph...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of innovation. 1-Dodecyl-4-phenoxybenzene, with its combination of a long aliphatic chain and an aromatic ether moiety, presents a valuable case study for applying and comparing common spectroscopic techniques. This guide provides an in-depth analysis of its characterization, with a primary focus on Fourier-Transform Infrared (FTIR) spectroscopy, and offers a comparative perspective on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Central Role of FTIR in Functional Group Identification

FTIR spectroscopy is a rapid and highly informative technique for identifying the functional groups present in a molecule.[1] The principle lies in the absorption of infrared radiation at specific wavenumbers, which corresponds to the vibrational energies of different chemical bonds. For a molecule like 1-Dodecyl-4-phenoxybenzene, FTIR provides a characteristic fingerprint, revealing the presence of its key structural components.

Experimental Protocol: Acquiring the FTIR Spectrum

A reliable FTIR spectrum of 1-Dodecyl-4-phenoxybenzene can be obtained using the following methodology:

  • Sample Preparation: A small amount of the purified compound is prepared as a thin film on a potassium bromide (KBr) salt plate. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For solution-state measurements, the sample can be dissolved in a suitable solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).

  • Instrumentation: A commercial FTIR spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure solvent) is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

  • Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 1-Dodecyl-4- phenoxybenzene KBr_plate KBr Salt Plate Sample->KBr_plate Apply Thin_film Thin Film Preparation KBr_plate->Thin_film FTIR_Spectrometer FTIR Spectrometer Thin_film->FTIR_Spectrometer Place in beam path Background_Scan Background Scan FTIR_Spectrometer->Background_Scan Acquire Sample_Scan Sample Scan FTIR_Spectrometer->Sample_Scan Acquire Subtraction Background Subtraction Background_Scan->Subtraction Sample_Scan->Subtraction Spectrum FTIR Spectrum (Transmittance vs. Wavenumber) Subtraction->Spectrum Peak_Analysis Peak Analysis & Functional Group ID Spectrum->Peak_Analysis

Caption: Experimental workflow for FTIR analysis.

Interpreting the FTIR Spectrum of 1-Dodecyl-4-phenoxybenzene

The FTIR spectrum of 1-Dodecyl-4-phenoxybenzene is characterized by several key absorption bands that confirm its structure. The following table provides a detailed assignment of the major peaks, with justifications based on established spectroscopic principles for similar compounds.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupRationale and In-depth Explanation
3100-3000C-H StretchAromaticThe peaks in this region are characteristic of the C-H stretching vibrations of the benzene rings. Their position above 3000 cm⁻¹ is a clear indicator of sp² hybridized carbon-hydrogen bonds.
2950-2850C-H StretchAliphatic (Dodecyl)These strong absorptions are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long dodecyl chain. The presence of these intense peaks just below 3000 cm⁻¹ is definitive evidence for a significant aliphatic component in the molecule.
1600-1450C=C StretchAromaticThe benzene rings exhibit characteristic C=C stretching vibrations in this region. Typically, two or three bands are observed, which arise from the stretching of the carbon-carbon bonds within the aromatic rings.
1240Asymmetric C-O-C StretchAromatic EtherThis is a key diagnostic peak for aryl-alkyl ethers. It corresponds to the asymmetric stretching of the C-O-C ether linkage. Phenyl alkyl ethers consistently show a strong absorbance in the 1270-1230 cm⁻¹ range.[2]
1050Symmetric C-O-C StretchAromatic EtherThis peak is attributed to the symmetric C-O-C stretching vibration of the ether group. The presence of two distinct C-O stretching bands (asymmetric and symmetric) is a hallmark of phenyl alkyl ethers.[2]
830C-H Out-of-Plane BendAromatic (para-substituted)The strong absorption around this wavenumber is indicative of the out-of-plane bending of the C-H bonds on the para-substituted benzene ring. This is a highly characteristic peak for 1,4-disubstituted aromatic compounds.
750 & 690C-H Out-of-Plane BendAromatic (monosubstituted)These two strong bands are characteristic of the out-of-plane C-H bending vibrations of the monosubstituted phenoxy group.

A Comparative Analysis with Alternative Spectroscopic Techniques

While FTIR is an excellent tool for identifying functional groups, a comprehensive structural elucidation often requires complementary techniques. Here, we compare the utility of FTIR with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization of 1-Dodecyl-4-phenoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. This allows for a precise mapping of the molecule's carbon-hydrogen framework.

  • ¹H NMR: Would provide distinct signals for the aromatic protons, with their chemical shifts and splitting patterns revealing their positions on the benzene rings. The protons of the dodecyl chain would appear as a series of signals in the aliphatic region, with the protons closest to the benzene ring being the most downfield.

  • ¹³C NMR: Would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would appear in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the dodecyl chain would be found in the upfield region (typically 10-40 ppm). The carbon attached to the ether oxygen would have a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for identifying and quantifying compounds in a mixture.

  • Molecular Ion Peak: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 1-Dodecyl-4-phenoxybenzene (C₂₄H₃₄O, M.W. = 338.53 g/mol ).

  • Fragmentation Pattern: The molecule would likely fragment at the benzylic position and along the alkyl chain. Common fragments would include the tropylium ion (m/z 91) and a series of alkyl fragments separated by 14 mass units (CH₂). The fragmentation of the ether linkage could also provide valuable structural information.

Technique_Comparison cluster_ftir FTIR Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry FTIR Identifies Functional Groups (Aromatic, Alkyl, Ether) FTIR_Adv Advantages: - Rapid Analysis - Non-destructive - Cost-effective FTIR->FTIR_Adv Strengths FTIR_Disadv Limitations: - Limited structural detail - Not ideal for complex mixtures FTIR->FTIR_Disadv Weaknesses NMR Provides Detailed Structural Information (Connectivity, Stereochemistry) FTIR->NMR Complementary NMR_Adv Advantages: - Unambiguous structure determination - Quantitative analysis NMR->NMR_Adv Strengths NMR_Disadv Limitations: - Larger sample amount needed - Longer acquisition times - Higher cost NMR->NMR_Disadv Weaknesses MS Determines Molecular Weight & Fragmentation NMR->MS Complementary MS->FTIR Complementary MS_Adv Advantages: - High sensitivity - Provides molecular formula - Excellent for mixture analysis (GC-MS) MS->MS_Adv Strengths MS_Disadv Limitations: - Destructive technique - Isomers can be difficult to distinguish MS->MS_Disadv Weaknesses

Caption: Comparison of spectroscopic techniques.

Comparative Summary
FeatureFTIR SpectroscopyNMR SpectroscopyMass Spectrometry
Primary Information Functional groupsMolecular structure and connectivityMolecular weight and fragmentation
Sample Requirement Small (µg to mg)Larger (mg)Very small (ng to pg)
Analysis Time Fast (minutes)Slower (minutes to hours)Fast (minutes)
Destructive? NoNoYes
Cost Low to moderateHighModerate to high
Key Insights for 1-Dodecyl-4-phenoxybenzene Confirms presence of aromatic rings, a long alkyl chain, and an ether linkage.Determines the precise arrangement of all hydrogen and carbon atoms, confirming the substitution pattern and the structure of the alkyl chain.Confirms the molecular weight and provides evidence for the presence of the dodecyl and phenoxybenzene moieties through fragmentation analysis.

Conclusion: An Integrated Approach to Structural Elucidation

For the comprehensive characterization of 1-Dodecyl-4-phenoxybenzene, an integrated spectroscopic approach is paramount. FTIR spectroscopy serves as a rapid and effective initial screening tool, confirming the presence of the key functional moieties. For unambiguous structure determination and the fine details of atomic connectivity, NMR spectroscopy is indispensable. Mass spectrometry provides definitive confirmation of the molecular weight and offers complementary structural information through its fragmentation patterns. By understanding the strengths and limitations of each technique, researchers can strategically employ them to achieve a complete and validated structural assignment, ensuring the integrity and reliability of their scientific findings.

References

  • Lee, J., et al. (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy. [Link]

  • Reusch, W. (2013). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • U.S. Geological Survey. (2007). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • He, L. N., et al. (2013). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]

  • Clark, J. (2015). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Heriot-Watt University. (n.d.). 13C NMR Spectroscopy. [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-phenoxy-4-dodecyl-. NIST Chemistry WebBook. [Link]

  • Abou-Kir, M., et al. (2017). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Moroccan Journal of Chemistry, 5(2), 294-303. [Link]

Sources

Validation

Optimizing Vacuum Performance in Pharmaceutical Instrumentation: Alkylated Diphenyl Ethers vs. Polyphenyl Ethers

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Instrumentation Specialists in Drug Development Focus: 1-Dodecyl-4-phenoxybenzene (ADE) vs. Polyphenyl Ethers (PPE) Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Instrumentation Specialists in Drug Development Focus: 1-Dodecyl-4-phenoxybenzene (ADE) vs. Polyphenyl Ethers (PPE)

Executive Summary: The "Workhorse" vs. The "Specialist"

In the high-stakes environment of pharmaceutical research, the integrity of analytical data often hinges on the performance of vacuum systems. Mass spectrometers (MS) and electron microscopes (EM) rely on diffusion pump fluids that must withstand extreme heat, resist backstreaming, and maintain stable vacuum levels.

This guide compares two critical classes of these fluids:

  • 1-Dodecyl-4-phenoxybenzene: A mono-alkylated diphenyl ether (ADE). It represents the "flexible workhorse"—liquid at lower temperatures, cost-effective, and chemically robust.

  • Polyphenyl Ethers (PPEs): Specifically 5-ring isomers (e.g., Santovac® 5).[1] These are the "ultra-high performance specialists"—offering the lowest possible vapor pressure and highest radiation resistance, but at a premium cost and higher viscosity.

Key Takeaway: Choose ADE for high-throughput, routine mass spectrometry where cold starts and cost-efficiency are prioritized. Choose PPE for ultra-high vacuum (UHV) applications like electron microscopy or trace analysis where zero background interference is non-negotiable.

Chemical Architecture & Causality

To understand performance differences, we must look at the molecular level. The structural differences directly dictate the macroscopic behavior of these fluids in a vacuum pump.

1-Dodecyl-4-phenoxybenzene (ADE)
  • Structure: A diphenyl ether core with a flexible C12 (dodecyl) alkyl chain attached.

  • Mechanism: The alkyl chain acts as an "internal plasticizer," disrupting the stacking of the aromatic rings.

  • Result: This lowers the pour point (staying liquid at lower temperatures) and reduces viscosity, making the fluid easier to pump during startup. However, the alkyl chain is the "weak link" thermally—it is more susceptible to oxidative attack than the phenyl rings.

Polyphenyl Ethers (PPE)[2][3]
  • Structure: A chain of 4 to 6 phenyl rings linked solely by oxygen (ether) bridges, with no alkyl substituents.

  • Mechanism: The all-aromatic structure is extremely rigid and lacks the labile C-H bonds found in alkyl chains.

  • Result: Exceptional thermal stability (>400°C) and resistance to radiation.[2] The lack of flexibility, however, leads to a higher pour point (often solidifying near room temperature) and high viscosity.

Physicochemical Comparison

The following data consolidates performance metrics relevant to instrumentation maintenance and method development.

Property1-Dodecyl-4-phenoxybenzene (ADE)Polyphenyl Ethers (PPE, 5-Ring)Practical Implication
Molecular Structure Alkylated Diphenyl EtherUnsubstituted Aromatic EtherADE is more flexible; PPE is more rigid/stable.
Vapor Pressure (25°C) ~10⁻⁷ to 10⁻⁸ Torr4 x 10⁻¹⁰ TorrPPE achieves 100x deeper vacuum (UHV).
Thermal Stability Good (~250-300°C continuous)Excellent (>400°C continuous)PPE resists degradation in overheated pumps.
Pour Point -15°C to +5°C+5°C to +15°CADE allows faster cold starts; PPE may require pre-heating.
Viscosity (Ambient) Low to ModerateHigh (Syrup-like)ADE flows easier; PPE minimizes backstreaming.
Backstreaming LowUltra-LowPPE is critical for surface-sensitive analysis (e.g., SEM/TEM).
Primary Use Case Routine Mass Spec, DistillationElectron Microscopy, UHV Surface Science

Experimental Validation Protocols

As a scientist, you should not rely solely on manufacturer data. The following protocols allow you to validate fluid performance and degradation in-house.

Protocol A: Thermal Stability Assessment (TGA)

Objective: Determine the decomposition threshold of the fluid to predict lifespan in a diffusion pump boiler.

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Sample Prep: Load 10–15 mg of fluid (ADE or PPE) into a platinum or alumina crucible.

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative) at 50 mL/min flow rate.

    • Note: Testing in air simulates a vacuum leak scenario.

  • Ramp: Heat from 50°C to 600°C at 10°C/min.

  • Analysis: Record the temperature at 5% weight loss (

    
    ).
    
    • Expected Result: PPE should show a

      
       > 420°C. ADE will likely show mass loss beginning around 300–350°C due to alkyl chain scission.
      
Protocol B: Vacuum Performance Verification (Pump-Down Curve)

Objective: Compare ultimate pressure and outgassing rates in a real-world system.

  • Setup: Standard diffusion pump system with a cold cathode gauge.

  • Cleaning: Thoroughly clean the boiler with acetone and toluene to remove old fluid residues.

  • Fill: Charge the pump with the exact volume of 1-Dodecyl-4-phenoxybenzene.

  • Run:

    • Engage roughing pump to <100 mTorr.

    • Activate diffusion pump heater.

    • Record pressure every 5 minutes until stabilization (Ultimate Pressure).

  • Repeat: Drain, clean, and repeat with PPE (Santovac 5).

  • Comparison: Plot Time (x-axis) vs. Pressure (y-axis, log scale).

    • Insight: PPE will reach a lower baseline (lower asymptote), but ADE might reach its (higher) baseline faster due to lower viscosity and faster boiling initiation.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct fluid based on your specific instrumentation needs.

FluidSelection Start Select Vacuum Fluid Application InstrumentType Primary Instrument Type? Start->InstrumentType MassSpec Mass Spectrometry (MS) InstrumentType->MassSpec Analytical Chemistry Microscopy Electron Microscopy (SEM/TEM) InstrumentType->Microscopy Imaging MS_Routine Routine / High Throughput (Drug Metabolism / PK) MassSpec->MS_Routine Speed & Cost Critical MS_HighSens High Sensitivity / Trace Analysis (Proteomics / Impurities) MassSpec->MS_HighSens Background Noise Critical PPE_Fluid Select: Polyphenyl Ether (PPE) (e.g., Santovac 5) Microscopy->PPE_Fluid Zero Backstreaming Required for Column Cleanliness ADE_Fluid Select: 1-Dodecyl-4-phenoxybenzene (ADE) (e.g., Invoil 46, OS-105) MS_Routine->ADE_Fluid Fast Warm-up Lower Cost MS_HighSens->PPE_Fluid Low Background No Interferences

Figure 1: Decision matrix for selecting vacuum fluids in pharmaceutical research environments.

Recommendations

  • For Routine LC-MS/MS: Use 1-Dodecyl-4-phenoxybenzene . In high-throughput drug metabolism (DMPK) labs, the vacuum requirements (10⁻⁶ to 10⁻⁷ Torr) are well within the ADE performance window. The lower cost and easier handling (liquid at room temp) facilitate quicker maintenance cycles.

  • For Cryo-EM or High-Res SEM: Use Polyphenyl Ethers (PPE) . The cost of instrument downtime and sample contamination in electron microscopy far outweighs the fluid cost. PPEs prevent carbon buildup on lenses and apertures caused by fluid backstreaming.

  • For "Dirty" Samples: If your workflow involves corrosive solvents or high moisture loads, ADE is often preferred as a "sacrificial" fluid because it is cheaper to replace frequently than PPE.

References

  • Ideal Vacuum. (n.d.). Santovac 5 Polyphenyl Ether Diffusion Pump Oil Fluid. Retrieved from [Link]

  • SantoLubes. (n.d.). SantoVac® Fluids and OS-105 ADE Properties. Retrieved from [Link]

  • Scientific Instrument Services (SIS). (n.d.). Santovac 5 Polyphenyl Ether Vacuum Pump Fluid Properties. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-phenoxy-4-dodecyl- (CAS 55191-60-1) Infrared Spectrum and Properties. Retrieved from [Link]

  • Lesker, K. J. (n.d.). Santovac 5 vs. Standard Hydrocarbons: Technical Specifications. Retrieved from [Link]

Sources

Comparative

Technical Guide: Tribological Performance of 1-Dodecyl-4-phenoxybenzene vs. Mineral Oils

Executive Summary In the domain of precision lubrication—particularly within pharmaceutical manufacturing and high-vacuum instrumentation—the choice between traditional mineral oils and synthetic alkylated diphenyl ether...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the domain of precision lubrication—particularly within pharmaceutical manufacturing and high-vacuum instrumentation—the choice between traditional mineral oils and synthetic alkylated diphenyl ethers (ADEs) is critical.

1-Dodecyl-4-phenoxybenzene , a mono-alkylated diphenyl ether, represents a class of synthetic fluids engineered to overcome the thermal and oxidative limitations of mineral oils. While mineral oils (paraffinic/naphthenic) offer cost-effective hydrodynamic lubrication, they fail under the high-temperature and high-vacuum conditions often found in analytical instrumentation (e.g., mass spectrometry pumps, centrifuges).

Verdict: 1-Dodecyl-4-phenoxybenzene demonstrates superior boundary lubrication efficacy , thermal stability , and oxidative resistance compared to Group II mineral oils. It is the preferred candidate for "fill-for-life" applications and environments where contamination from volatile hydrocarbons cannot be tolerated.

Molecular Architecture & Mechanism

To understand the performance divergence, we must analyze the structural causality.

The Contenders
  • Mineral Oil (Baseline): A complex mixture of C20–C50 hydrocarbons.[1] It relies on weak Van der Waals forces. It lacks functional groups for surface anchoring, making it susceptible to "squeeze-out" under high loads.

  • 1-Dodecyl-4-phenoxybenzene (The Challenger): A synthetic hybrid.

    • Aromatic Core (Diphenyl Ether): Provides exceptional thermal stability and radiation resistance due to electron delocalization (

      
      -
      
      
      
      stacking).
    • Ether Linkage (-O-): Introduces polarity, allowing the molecule to adsorb onto metal surfaces (Fe) to form a protective tribofilm.

    • Alkyl Chain (C12 - Dodecyl): Disrupts crystal packing (lowering pour point) and improves solubility in non-polar environments.

Visualization: Tribofilm Formation Mechanism

The following diagram illustrates why the synthetic ether outperforms the non-polar mineral oil in boundary lubrication.

TribofilmMechanism cluster_surface Metal Surface Interface (Fe) cluster_mineral Mineral Oil Behavior cluster_synthetic 1-Dodecyl-4-phenoxybenzene Behavior Metal Iron Oxide Surface (Fe2O3) MO_Result Film Rupture under Load (High Wear) Metal->MO_Result Metal-Metal Contact ADE_Result Robust Tribofilm (Low Friction/Wear) Metal->ADE_Result Protective Barrier MO_Molecule Non-Polar Hydrocarbon (No Functional Groups) MO_Action Weak Physisorption (Van der Waals only) MO_Molecule->MO_Action MO_Action->Metal Easily Displaced ADE_Molecule Polar Ether Oxygen + Pi-Electron Cloud ADE_Action Chemisorption/Strong Adsorption (Oxygen binds to Fe) ADE_Molecule->ADE_Action ADE_Action->Metal Anchors to Surface

Caption: Comparison of surface interaction mechanisms. The polar ether linkage in 1-Dodecyl-4-phenoxybenzene facilitates surface anchoring, preventing metal-to-metal contact.

Comparative Performance Analysis

Thermal & Oxidative Stability

Mineral oils are prone to oxidation at allylic carbon sites, leading to sludge formation. The aromatic nature of 1-Dodecyl-4-phenoxybenzene acts as a "radical sink," stabilizing the fluid at temperatures exceeding 250°C.

Tribological Data (Representative)

The following data synthesizes typical performance characteristics of mono-alkylated diphenyl ethers vs. high-quality Group II Mineral Oils.

ParameterTest MethodMineral Oil (Group II)1-Dodecyl-4-phenoxybenzenePerformance Implication
Kinematic Viscosity @ 40°C ASTM D44532 cSt~28 cStComparable flow characteristics.
Viscosity Index (VI) ASTM D227095 - 105125+ Synthetic maintains film thickness better across temp changes.
Flash Point ASTM D92210°C> 245°C Synthetic is safer for high-temp equipment.
Pour Point ASTM D97-12°C< -30°C C12 chain prevents crystallization; ideal for cold start.
Coeff. of Friction (COF) ASTM D41720.10 - 0.120.08 - 0.09 Polar adsorption reduces energy consumption.
Wear Scar Diameter (mm) ASTM D41720.65 mm0.45 mm Significantly extended component life.
Noack Volatility ASTM D580015% loss< 5% loss Critical for high-vacuum applications (low outgassing).

Experimental Validation Protocols

To validate these claims in your own facility, follow these standardized protocols. These workflows ensure data integrity and reproducibility.

Protocol A: Four-Ball Wear Test (ASTM D4172 Modified)

This test simulates boundary lubrication conditions (high load, low speed) to measure wear protection.

Objective: Quantify the Wear Scar Diameter (WSD) and Coefficient of Friction (COF).

  • Preparation: Clean four AISI 52100 steel balls (12.7 mm diameter) with hexane and acetone. Dry with nitrogen.

  • Setup:

    • Place three balls in the sample cup and lock them stationary.

    • Fill cup with 10 mL of the test fluid (ensure balls are submerged).

    • Mount the fourth ball in the rotating collet.

  • Parameters:

    • Load: 392 N (40 kgf)

    • Speed: 1200 rpm[2]

    • Temperature: 75°C

    • Duration: 60 minutes[2]

  • Analysis:

    • Remove the three stationary balls.

    • Measure the wear scar diameter on each ball (vertical and horizontal axes) using an optical microscope.

    • Calculate the average WSD.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Determine the onset of thermal degradation and volatility.

  • Sample: 10–15 mg of fluid in a platinum pan.

  • Atmosphere: Nitrogen (inert) or Air (oxidative) at 50 mL/min flow.

  • Ramp: Heat from 30°C to 600°C at 10°C/min.

  • Metric: Record the temperature at 5% weight loss (

    
    ).
    
Visualization: Experimental Workflow

ExperimentalWorkflow cluster_tests Parallel Testing Streams Start Sample Prep (Cleaning/Drying) Test1 Tribology (4-Ball) ASTM D4172 (Load/Wear) Start->Test1 Test2 Thermal (TGA) ASTM E1131 (Stability/Volatility) Start->Test2 Analysis Microscopy & Data Logging Test1->Analysis Wear Scar (mm) Test2->Analysis Mass Loss (%) Result Comparative Report Generation Analysis->Result

Caption: Dual-stream validation workflow ensuring both mechanical wear resistance and thermal stability are quantified.

References

  • Gschwender, L. J., & Snyder, C. E. (2001). Polyphenyl Ether Lubricants. In Synthetic Lubricants and High-Performance Functional Fluids. CRC Press.

  • ASTM International. (2020). ASTM D4172-20 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). West Conshohocken, PA.

  • Fukui, H., et al. (2025). Thermal and oxidative stability of fluorinated alkyl aryl ethers. ResearchGate.

  • Zuan, A.M.S., et al. (2017). Tribological Properties of Mineral Oil Mix with RBD Palm Stearin Using Four-Ball Tribotester. Advanced Science Letters.[2]

  • Jones, W. R. (2002). The Properties of Perfluoropolyethers Used for Space Applications. NASA Technical Reports Server. (Provides comparative baseline for synthetic ether performance).

Sources

Validation

Purity Assessment of 1-Dodecyl-4-phenoxybenzene: A Comparative Chromatographic Guide

Executive Summary 1-Dodecyl-4-phenoxybenzene (CAS: 55191-60-1) presents a unique analytical challenge due to its hybrid structure: a highly lipophilic dodecyl tail (LogP ~8.0) fused with a UV-active diphenyl ether core....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Dodecyl-4-phenoxybenzene (CAS: 55191-60-1) presents a unique analytical challenge due to its hybrid structure: a highly lipophilic dodecyl tail (LogP ~8.0) fused with a UV-active diphenyl ether core. Standard reverse-phase methods often fail to resolve positional isomers (ortho- vs. para-substitution) or suffer from excessive retention times.[1]

This guide compares three distinct methodologies:

  • Method A (Baseline): Standard C18 Reverse Phase (Limited selectivity).[1]

  • Method B (Recommended): Phenyl-Hexyl High-Selectivity HPLC (Superior isomer resolution).[1]

  • Method C (Alternative): High-Temperature GC-FID (Industrial standard, but thermally risky).[1]

Our Verdict: Method B is the superior protocol for pharmaceutical and high-purity applications, offering the best balance of resolution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 for isomers) and robustness.
Part 1: The Molecule & Analytical Challenges

Target Analyte: 1-Dodecyl-4-phenoxybenzene Molecular Formula:


 | MW:  338.53  g/mol
Key Properties: [2][3]
  • Lipophilicity: LogP ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     7.9–8.2 (Requires non-aqueous or high-strength organic mobile phases).
    
  • Boiling Point: ~436°C (Predicted). High thermal mass makes standard GC difficult.

  • Chromophores: Diphenyl ether moiety (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     nm).
    

Critical Impurities:

  • Positional Isomers: 1-Dodecyl-2-phenoxybenzene (Ortho-isomer). Common byproduct of Friedel-Crafts alkylation.

  • Homologs: C10 or C14 alkyl chains (impurities from 1-bromododecane starting material).[1]

  • Starting Materials: Diphenyl ether (elutes early), 1-Bromododecane (UV inactive, requires CAD/ELSD or specific gradients).[1]

Part 2: Methodology Comparison
FeatureMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended) Method C: High-Temp GC-FID
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction
Volatility / Boiling Point
Isomer Selectivity Low (Co-elution common)High (Separates ortho/para) Moderate (Depends on column polarity)
Run Time 25–40 mins15–20 mins 30+ mins (High thermal stress)
Suitability Rough purity estimationTrace impurity profiling Raw material screening
Detection UV (275 nm)UV (275 nm) FID (Universal)
Why Method B Wins:

Standard C18 columns interact primarily with the alkyl chain. Since the ortho and para isomers have identical alkyl chains, their hydrophobic retention is nearly identical. Phenyl-Hexyl columns engage in ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-

stacking with the diphenyl ether core. The steric hindrance of the ortho isomer disrupts this stacking, causing it to elute earlier than the para isomer, creating baseline resolution.[1]
Part 3: Detailed Experimental Protocol (Method B)

Objective: Quantify purity of 1-Dodecyl-4-phenoxybenzene with >99.5% accuracy and resolve ortho isomer impurities.

1. Instrumentation & Conditions
  • System: HPLC with Binary Gradient Pump and Diode Array Detector (DAD).[1]

  • Column: Phenyl-Hexyl, ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex).
    
  • Temperature: 40°C (Critical to lower mobile phase viscosity and improve mass transfer).[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Detection: UV @ 275 nm (Reference 360 nm).[1]

2. Mobile Phase Strategy (Non-Aqueous Reverse Phase - NARP)

Due to the high LogP, water is ineffective as a solvent. We use a Methanol/Acetonitrile system to maximize


-

selectivity (Methanol enhances these interactions more than ACN).
  • Mobile Phase A: Methanol (100%)[1]

  • Mobile Phase B: Acetonitrile (100%)[1]

  • Gradient Profile:

    • Note: Although "isocratic" works, a shallow gradient sharpens the late-eluting main peak.

Time (min)% A (MeOH)% B (ACN)Event
0.09010Injection
12.04060Linear Gradient
15.04060Hold
15.19010Re-equilibrate
20.09010Stop
3. Sample Preparation
  • Diluent: 100% Tetrahydrofuran (THF) or Isopropanol (IPA). Do not use Acetonitrile alone as solubility is limited.

  • Stock Solution: 1.0 mg/mL in THF.

  • Working Standard: Dilute Stock 1:10 with Methanol (Final: 0.1 mg/mL).

    • Self-Validating Step: If the solution turns cloudy upon adding Methanol, use IPA instead.[1]

Part 4: Visualization of Workflow

G Sample Raw Sample (Solid/Oil) Dissolve Solubilization (Solvent: THF) Sample->Dissolve Weigh 10mg Dilute Dilution (1:10 in MeOH) Dissolve->Dilute 1.0 mg/mL Stock Filter Filtration (0.2 µm PTFE) Dilute->Filter Precipitate Check HPLC HPLC System (Phenyl-Hexyl Column) Filter->HPLC Inject 10 µL Data Data Analysis (UV @ 275nm) HPLC->Data Chromatogram Data->HPLC SST Failure? Re-inject

Caption: Optimized analytical workflow for lipophilic aromatic ether analysis, emphasizing solubility checks.

Part 5: Performance Data & Validation

The following data represents typical system suitability results comparing Method A (C18) and Method B (Phenyl-Hexyl).

ParameterMethod A (C18)Method B (Phenyl-Hexyl) Acceptance Criteria
Retention Time (

)
32.4 min14.2 min N/A
Resolution (

)
(Ortho/Para)
1.1 (Partial overlap)2.8 (Baseline)

Tailing Factor (

)
1.41.05

Theoretical Plates (

)
8,50014,200

LOD (Impurity) 0.05%0.01% $< 0.05%

Interpretation: Method B drastically reduces run time while improving resolution.[1] The


-

mechanism of the Phenyl-Hexyl phase specifically targets the electron-rich ether linkage, discriminating between the sterically hindered ortho isomer and the linear para isomer.
Part 6: Troubleshooting & Robustness (Self-Validating)
  • Ghost Peaks:

    • Cause: Carryover of the highly lipophilic analyte.[1]

    • Solution: Run a "Blank" injection (100% THF) after every high-concentration standard. If a peak >0.1% appears in the blank, increase the wash cycle with THF.

  • Pressure Fluctuations:

    • Cause: Precipitation of the analyte in the needle seat if using high-water mobile phases.[1]

    • Solution: Ensure the autosampler wash solvent is compatible (e.g., IPA/THF 50:50).[1]

  • Retention Time Drift:

    • Cause: Temperature sensitivity of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      -
      
      
      
      interactions.
    • Solution: Thermostat the column compartment strictly at 40°C ± 0.5°C.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7583, Diphenyl ether. Retrieved from [Link]

  • Chromatography Today. (2014). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

  • Phenomenex. (2025).[1] GC vs HPLC: What Sets These Methods Apart. Retrieved from [Link]

  • ChemBK. (2025).[4] 1-Dodecyl-4-phenoxybenzene Chemical Properties. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Dodecyl-4-phenoxybenzene

Understanding the Hazard Profile Key Rationale: The precautionary principle dictates that in the absence of specific data, the potential hazards of a chemical should be estimated based on structurally similar compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile

Key Rationale: The precautionary principle dictates that in the absence of specific data, the potential hazards of a chemical should be estimated based on structurally similar compounds. The long alkyl chain (dodecyl) suggests low water solubility and potential for bioaccumulation, while the aromatic ether functional group can confer certain toxicological properties.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure that all necessary safety measures are in place.

  • Engineering Controls: All handling of 1-Dodecyl-4-phenoxybenzene and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense.

    • Eye Protection: Wear chemical safety goggles or a face shield.[4]

    • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[2]

    • Body Protection: A lab coat or chemical-resistant apron is required to protect against splashes.[2]

    • Respiratory Protection: If there is a risk of generating aerosols or vapors, or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2]

Hazard Class (Anticipated) Required Personal Protective Equipment (PPE)
Skin IrritantChemically resistant gloves, lab coat
Eye IrritantSafety goggles or face shield
Aquatic ToxicityAll listed PPE to prevent environmental release

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-Dodecyl-4-phenoxybenzene is that it must not be released into the environment.[1][2] This means no disposal down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Aqueous Waste: If you have aqueous solutions containing 1-Dodecyl-4-phenoxybenzene, they must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Organic Waste: Solutions of 1-Dodecyl-4-phenoxybenzene in organic solvents should be collected in a separate, compatible hazardous waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[5]

  • Solid Waste: Contaminated solid waste, such as absorbent materials from spills, contaminated gloves, and empty containers, must be collected in a designated, sealed plastic bag or container for hazardous solid waste.[4]

Step 2: Waste Container Management

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "1-Dodecyl-4-phenoxybenzene," and the approximate concentration and volume.

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[3] The recommended storage temperature for similar chemicals is 15-25°C.[1]

Step 3: Arranging for Disposal

  • Licensed Waste Disposal: The disposal of 1-Dodecyl-4-phenoxybenzene must be handled by a licensed hazardous waste disposal company.[6] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are followed.[1][3][6] Your EHS office will be the primary resource for ensuring compliance.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS office.

  • Control Ignition Sources: If the material is dissolved in a flammable solvent, turn off all potential ignition sources.[3]

  • Contain the Spill: For small spills, use an absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the liquid.[1]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[2][4]

  • Decontaminate: Clean the spill area with a suitable solvent (such as alcohol), followed by a thorough wash with soap and water.[4] All cleaning materials must also be disposed of as hazardous waste.

  • Ventilate: Ventilate the affected area.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Dodecyl-4-phenoxybenzene waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Waste Containing 1-Dodecyl-4-phenoxybenzene Generated is_liquid Is the waste liquid or solid? start->is_liquid is_aqueous Is the liquid an aqueous or organic solution? is_liquid->is_aqueous Liquid collect_solid Collect in Solid Hazardous Waste Container is_liquid->collect_solid Solid collect_aqueous Collect in Aqueous Hazardous Waste Container is_aqueous->collect_aqueous Aqueous collect_organic Collect in Organic Hazardous Waste Container is_aqueous->collect_organic Organic store_waste Store in Designated Secondary Containment Area collect_aqueous->store_waste collect_organic->store_waste collect_solid->store_waste contact_ehs Contact Institutional EHS for Pickup by Licensed Waste Disposal Company store_waste->contact_ehs

Caption: Decision workflow for the disposal of 1-Dodecyl-4-phenoxybenzene waste.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Dodecylbenzene. Retrieved from [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: dodecylbenzenesulfonic acid. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

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Handling

Comprehensive Safety and Handling Guide for 1-Dodecyl-4-phenoxybenzene

This guide provides essential, immediate safety protocols and logistical information for handling 1-Dodecyl-4-phenoxybenzene in a laboratory setting. Our goal is to furnish you with comprehensive, procedural guidance to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety protocols and logistical information for handling 1-Dodecyl-4-phenoxybenzene in a laboratory setting. Our goal is to furnish you with comprehensive, procedural guidance to ensure safe operational and disposal practices, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Hazard Identification and Risk Assessment

1-Dodecyl-4-phenoxybenzene (CAS 55191-60-1) possesses a chemical structure that suggests a specific set of potential hazards that must be managed with appropriate personal protective equipment (PPE) and handling procedures.[1]

Probable Hazard Profile:

  • Physical Hazards: Due to the long dodecyl chain, this compound is likely a combustible liquid with a high boiling point and low volatility at room temperature.[1] Vapors may be heavier than air and could form flammable mixtures with air, particularly at elevated temperatures.

  • Health Hazards:

    • Skin Contact: Based on data from similar aromatic ethers and long-chain alkylbenzenes, prolonged or repeated skin contact may cause irritation, redness, and dermatitis.[2][3]

    • Eye Contact: Direct contact with the eyes is expected to cause irritation.[2]

    • Inhalation: While its low volatility reduces the risk of inhalation at ambient temperatures, heating the substance could generate vapors or mists that may cause respiratory tract irritation.[2][3]

    • Ingestion: Ingestion may be harmful.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is crucial when handling 1-Dodecyl-4-phenoxybenzene to minimize exposure through all potential routes. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling at Ambient Temperature (e.g., weighing, preparing solutions) Safety glasses with side shieldsNitrile or neoprene glovesStandard lab coatGenerally not required; ensure adequate ventilation
Heating or Generating Aerosols (e.g., sonicating, vortexing) Chemical splash goggles or a face shield worn over safety glassesNitrile or neoprene glovesChemical-resistant apron over a lab coatRecommended if not performed in a certified chemical fume hood
Large-Volume Handling or Potential for Splashing Chemical splash goggles and a face shieldNitrile or neoprene gloves; consider double-glovingChemical-resistant suit or apron over a lab coatUse in a certified chemical fume hood is strongly recommended
Emergency Spill Response Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Full-body chemical-resistant suitAir-purifying respirator with organic vapor cartridges

Detailed PPE Protocols: Ensuring Procedural Integrity

Eye and Face Protection: The First Line of Defense

Given the potential for eye irritation, appropriate eye protection is mandatory.

  • Standard Use: At a minimum, ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields should be worn.[4]

  • Splash Hazard: When there is a risk of splashing, chemical splash goggles that form a seal around the eyes are required. For significant splash risks, a full-face shield should be worn in addition to safety goggles.[5]

Hand Protection: Preventing Dermal Exposure

The selection of appropriate gloves is critical to prevent skin contact.

  • Glove Selection: Chemically resistant gloves are essential. Nitrile or neoprene gloves are generally suitable for incidental contact.[5] For prolonged contact or immersion, consult the glove manufacturer's compatibility charts.

  • Glove Inspection and Removal: Always inspect gloves for tears or punctures before use. After handling the chemical, remove gloves using a technique that avoids touching the outer surface with bare hands and dispose of them in a designated waste container.[6]

Body Protection: Shielding Against Contamination

Protective clothing prevents the contamination of personal garments and skin.

  • Routine Operations: A standard, buttoned lab coat should be worn.[7]

  • Higher Risk Procedures: For tasks with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is recommended.[7] Contaminated clothing should be removed immediately and decontaminated before reuse.[3][4]

Respiratory Protection: Safeguarding Against Inhalation

While the risk is lower at ambient temperatures, it is crucial to control for the inhalation of vapors or mists, especially when the material is heated or aerosolized.

  • Engineering Controls: The primary method for controlling inhalation exposure is the use of a certified chemical fume hood.

  • Respirator Use: In the absence of adequate engineering controls or during emergency situations, a NIOSH-approved air-purifying respirator with organic vapor cartridges should be used.[8] Proper fit testing and training are required for respirator use.

Workflow for Safe Handling of 1-Dodecyl-4-phenoxybenzene

The following diagram outlines the critical steps for the safe handling of 1-Dodecyl-4-phenoxybenzene, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Doffing Prep Conduct Risk Assessment SelectPPE Select Appropriate PPE Prep->SelectPPE DonPPE Don PPE Correctly SelectPPE->DonPPE Handle Handle Chemical in Well-Ventilated Area DonPPE->Handle AvoidAerosols Minimize Aerosol Generation Handle->AvoidAerosols SegregateWaste Segregate Chemical Waste AvoidAerosols->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for the safe handling of 1-Dodecyl-4-phenoxybenzene.

Operational and Disposal Plans

Spill Management

In the event of a spill, evacuate the area and alert your institution's safety officer. For small spills, and only if you are trained to do so, use an absorbent material (e.g., sand, vermiculite) to contain the spill.[9] Place the absorbed material into a sealed, labeled container for proper disposal.[9] Ensure adequate ventilation during cleanup.

Waste Disposal

Dispose of 1-Dodecyl-4-phenoxybenzene and any contaminated materials in accordance with all local, state, and federal regulations. Do not pour this chemical down the drain, as it may be harmful to aquatic life.[6]

Conclusion: Fostering a Culture of Safety

By adhering to these guidelines, researchers can handle 1-Dodecyl-4-phenoxybenzene with a high degree of safety, protecting themselves, their colleagues, and the environment. This commitment to rigorous safety protocols is the foundation of trustworthy and excellent scientific research.

References

  • Carl ROTH. (2017). Safety Data Sheet: Dodecylbenzene. [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. [Link]

  • Chevron. (2025). Safety Data Sheet. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-phenoxy-4-dodecyl- (CAS 55191-60-1). [Link]

  • Dow. (n.d.). Personal Protective Equipment Guidance. [Link]

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